Structural Elucidation and Synthetic Utility of Methyl 3-oxo-3-(oxolan-3-yl)propanoate in Advanced Therapeutics
Executive Summary As a Senior Application Scientist, my objective in this technical guide is to deconstruct the chemical utility, mechanistic synthesis, and therapeutic application of Methyl 3-oxo-3-(oxolan-3-yl)propanoa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, my objective in this technical guide is to deconstruct the chemical utility, mechanistic synthesis, and therapeutic application of Methyl 3-oxo-3-(oxolan-3-yl)propanoate (CAS: 1361235-92-8)[1]. In drug discovery, the selection of building blocks is never arbitrary; it is governed by the rigorous demands of target binding, pharmacokinetic optimization, and synthetic scalability. This highly versatile beta-keto ester, incorporating an oxolane (tetrahydrofuran) ring, serves as a foundational scaffold for the synthesis of complex heterocyclic compounds, particularly in the development of novel antiviral agents such as Hepatitis B Virus (HBV) capsid inhibitors[2].
Structural Architecture and Physicochemical Profile
The molecular architecture of Methyl 3-oxo-3-(oxolan-3-yl)propanoate is characterized by three distinct functional domains that dictate its reactivity[3]:
Methyl Ester Terminus: Provides a highly accessible site for facile transesterification or amidation during late-stage functionalization.
Beta-Keto Core: The highly reactive methylene group flanked by two carbonyls exhibits pronounced keto-enol tautomerism. This makes it an ideal nucleophile for Knoevenagel condensations or Biginelli multi-component reactions[3].
Oxolan-3-yl (Tetrahydrofuran) Ring: Confers unique spatial geometry, increases aqueous solubility, and acts as a critical hydrogen-bond acceptor in biological targets.
Quantitative Physicochemical Data
To facilitate rapid comparison for formulation and synthetic planning, the core quantitative data is summarized below:
The Causality Behind Experimental Choices:
Direct acylation of standard enolates often leads to unwanted O-acylation or dialkylation. To ensure high C-acylation selectivity and yield, we employ the Masamune procedure using potassium methyl malonate and magnesium chloride, or alternatively, a Meldrum's acid approach[US10072034B2][5]. The Mg²⁺ ion acts as a bidentate Lewis acid, chelating the malonate intermediate and directing the nucleophilic attack onto the activated oxolane-3-carboxylic acid exclusively at the carbon center. This causality—leveraging hard-soft acid-base theory—prevents the formation of unwanted side products and ensures a self-validating, high-purity workflow.
Step-by-Step Protocol: Synthesis via Masamune Conditions
Activation: Dissolve oxolane-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert N₂ atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0°C. Stir for 2 hours at room temperature to form the acyl imidazole intermediate.
Enolate Preparation: In a separate flame-dried flask, suspend potassium methyl malonate (1.5 eq) in anhydrous acetonitrile. Add anhydrous MgCl₂ (1.5 eq) and triethylamine (3.0 eq). Stir at 25°C for 3 hours to generate the stable magnesium enolate complex.
Coupling: Transfer the acyl imidazole solution dropwise into the enolate suspension at 0°C to control the exothermic C-C bond formation.
Decarboxylation & Workup: Stir the combined mixture for 12 hours at room temperature. Quench with 1M HCl to pH 3 to induce decarboxylation. Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexane:EtOAc 7:3) to yield the pure Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Workflow for the selective synthesis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Application in Drug Development: HBV Capsid Assembly Modulators
In the landscape of antiviral drug development, achieving complete suppression of HBV remains challenging due to the persistence of covalently closed circular DNA (cccDNA). Current therapies often fail to provide a complete cure[WO2019001420A1][2].
Methyl 3-oxo-3-(oxolan-3-yl)propanoate serves as a critical precursor in synthesizing heteroaryldihydropyrimidine (HAP) derivatives, a potent class of HBV capsid inhibitors[2].
The Causality Behind the Mechanism:
The beta-keto ester undergoes a Biginelli multi-component reaction with an aryl aldehyde and a guanidine/urea derivative to form the dihydropyrimidine core. The strategically placed oxolane ring enhances binding affinity to the hydrophobic pocket of the HBV core protein (Cp). By acting as an allosteric modulator, it misdirects the timing and geometry of capsid assembly, forcing the formation of metastable, non-infectious viral particles devoid of the viral genome[2].
Role of the beta-keto ester in synthesizing HBV capsid assembly modulators.
Analytical Validation Protocol
To ensure self-validating trustworthiness in the protocol, the isolated product must be subjected to rigorous analytical verification before downstream use in Active Pharmaceutical Ingredient (API) synthesis:
¹H NMR (400 MHz, CDCl₃): Confirm the presence of the singlet for the methyl ester (~3.7 ppm), the multiplet for the oxolane ring protons (1.8-4.0 ppm), and the characteristic methylene protons of the beta-keto group (~3.5 ppm). Note: A small percentage of the enol tautomer may present an alkene proton (~5.1 ppm) and a downfield hydroxyl proton.
LC-MS (ESI+): Confirm the exact mass. The expected[M+H]⁺ peak is m/z 173.1.
Purity Assessment: HPLC analysis at 210 nm should demonstrate >98% purity, validating the efficacy of the Masamune decarboxylation step over standard enolate alkylation.
Physical and chemical properties of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Physical and Chemical Profiling of Methyl 3-oxo-3-(oxolan-3-yl)propanoate: A Comprehensive Guide for Drug Development As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins i...
Author: BenchChem Technical Support Team. Date: April 2026
Physical and Chemical Profiling of Methyl 3-oxo-3-(oxolan-3-yl)propanoate: A Comprehensive Guide for Drug Development
As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in complex synthetic pathways. Methyl 3-oxo-3-(oxolan-3-yl)propanoate (CAS: 1361235-92-8) is one such compound. It is a highly versatile beta-keto ester featuring a tetrahydrofuran (oxolane) moiety 1. By combining the reactivity of an active methylene group with the favorable pharmacokinetic properties of a cyclic ether, this scaffold has become indispensable in the synthesis of advanced therapeutics, particularly in the development of heteroaryldihydropyrimidine derivatives for Hepatitis B Virus (HBV) treatments 2.
This whitepaper deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols associated with this molecule.
Structural and Physicochemical Profiling
Understanding the physical properties of a building block is the first step in predicting its behavior in both the reaction flask and biological systems. The oxolane ring acts as a bioisostere for cyclopentane, fundamentally altering the molecule's partition coefficient by introducing a hydrogen bond acceptor without adding hydrogen bond donors.
Defines the stoichiometric baseline for synthetic planning and mass spectrometry validation.
Hydrogen Bond Acceptors
4
Enhances binding affinity to target kinases or viral polymerases via critical dipole interactions.
Hydrogen Bond Donors
0
Promotes passive membrane permeability, a highly favorable trait for oral bioavailability.
Topological Polar Surface Area
~52.6 Ų
Falls perfectly within the optimal range (< 90 Ų) for excellent cellular penetration.
Rotatable Bonds
4
Balances conformational flexibility with a low entropic penalty upon target binding.
Core Chemical Reactivity & Mechanistic Pathways
The chemical utility of Methyl 3-oxo-3-(oxolan-3-yl)propanoate is dictated by the synergistic interplay of its functional groups. The C2 active methylene group, flanked by two electron-withdrawing carbonyls, exhibits significant C-H acidity (pKa ~11-13). This facilitates facile enolization under mild basic conditions. Furthermore, the C3 ketone and the methyl ester serve as potent electrophilic centers for cyclocondensation reactions.
Figure 1: Divergent reactivity pathways of the core functional groups.
Experimental Workflows: Self-Validating Protocols
In my laboratory, we do not simply execute steps; we design "self-validating systems." A robust protocol must provide the chemist with real-time, observable feedback to confirm that the mechanistic pathway is proceeding as intended.
Protocol A: Alpha-Alkylation via Enolate Intermediate
Objective: To functionalize the C2 position for downstream elaboration.
Causality & Design: We utilize Sodium Hydride (NaH) as the base. Unlike hydroxide bases, NaH is non-nucleophilic, preventing unwanted saponification of the methyl ester. Tetrahydrofuran (THF) is selected as the solvent because its dielectric constant supports the stabilization of the sodium enolate, and it structurally mimics the substrate's own oxolane ring, ensuring optimal solvation.
Step 1: Preparation & Inert Atmosphere
Flame-dry a round-bottom flask and purge with Argon. Dissolve Methyl 3-oxo-3-(oxolan-3-yl)propanoate (1.0 eq) in anhydrous THF (0.2 M).
Step 2: Enolate Generation (Self-Validating Step)
Cool the solution to 0 °C to prevent self-condensation. Add NaH (60% dispersion in mineral oil, 1.1 eq) in small portions.
Validation Check: Observe immediate and sustained effervescence (H₂ gas evolution). The cessation of bubbling (typically after 30 minutes) serves as a visual confirmation that quantitative deprotonation has occurred.
Step 3: Electrophilic Trapping
Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature to provide the necessary kinetic energy for the Sₙ2 displacement.
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot and the appearance of a higher Rf product spot validates the conversion.
Step 4: Quenching & Isolation
Quench the reaction at 0 °C with saturated aqueous NH₄Cl.
Causality: NH₄Cl is a mild acid that neutralizes excess NaH without hydrolyzing the ester. Extract with Ethyl Acetate. Because the oxolane ring increases the aqueous solubility of the compound, a highly polar organic solvent like EtOAc is required to ensure quantitative phase transfer during extraction.
Figure 2: Self-validating experimental workflow for alpha-alkylation.
Protocol B: Synthesis of Heteroaryldihydropyrimidines
Objective: Constructing pyrimidine cores for antiviral (HBV) applications [[2]]().
Causality & Design: The beta-keto ester undergoes a cyclocondensation reaction with amidines. The dual electrophilic centers (C3 ketone and C1 ester) react sequentially with the binucleophilic amidine.
Step 1: Condensation
Combine the beta-keto ester (1.0 eq), an amidine hydrochloride (1.1 eq), and sodium methoxide (2.0 eq) in anhydrous methanol.
Causality: Sodium methoxide neutralizes the amidine hydrochloride to release the free base and catalyzes the condensation. Methanol is chosen to match the methyl ester, strictly preventing transesterification side-products that would occur if ethanol/ethoxide were used.
Step 2: Cyclization (Self-Validating Step)
Reflux the mixture for 4-6 hours under an inert atmosphere.
Validation Check: The reaction mixture typically transitions from a clear solution to a thick suspension as the highly crystalline pyrimidinone product precipitates out of the hot methanolic solution.
Step 3: Isolation
Cool the mixture to 0 °C, filter the precipitate under vacuum, and wash with cold methanol to yield the pure heterocycle.
An In-depth Technical Guide to the Formation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate: A Mechanistic and Methodological Exploration
Abstract This technical guide provides a comprehensive examination of the synthesis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate, a β-keto ester of significant interest in synthetic and medicinal chemistry. The core of this...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive examination of the synthesis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate, a β-keto ester of significant interest in synthetic and medicinal chemistry. The core of this guide is a detailed exploration of the crossed Claisen condensation, the primary mechanistic pathway for the formation of this class of compounds. We will delve into the underlying principles that govern this reaction, from the choice of reagents and reaction conditions to the intricate steps of the mechanism itself. Furthermore, this guide presents a plausible and detailed experimental protocol for the synthesis of the title compound, beginning with the preparation of the key precursor, methyl oxolane-3-carboxylate. This is supplemented with quantitative data, a visual representation of the reaction mechanism, and a curated list of authoritative references to support the presented information. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of β-keto esters incorporating a saturated heterocyclic moiety.
Introduction: The Significance of β-Keto Esters
β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a high degree of synthetic versatility, making them invaluable building blocks in organic synthesis. The presence of two carbonyl groups flanking a methylene unit results in acidic α-hydrogens, facilitating the formation of a stable enolate. This enolate can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. Consequently, β-keto esters serve as precursors to a diverse range of molecules, including pharmaceuticals, agrochemicals, and natural products.
The title compound, Methyl 3-oxo-3-(oxolan-3-yl)propanoate, incorporates a tetrahydrofuran (oxolane) ring, a common scaffold in many biologically active molecules. The ability to synthesize this specific β-keto ester provides a direct route to introduce this valuable heterocyclic motif into more complex molecular architectures, highlighting its importance in drug discovery and development programs.
The Core Mechanism: A Crossed Claisen Condensation Approach
The most direct and widely employed method for the synthesis of β-keto esters is the Claisen condensation.[1] In its classic form, this reaction involves the self-condensation of two molecules of an enolizable ester in the presence of a strong base. However, for the synthesis of an unsymmetrical β-keto ester such as Methyl 3-oxo-3-(oxolan-3-yl)propanoate, a crossed Claisen condensation is employed. This variation involves the reaction between two different esters, in this case, methyl acetate and methyl oxolane-3-carboxylate.
The success of a crossed Claisen condensation hinges on controlling the reaction to favor the desired product over potential side products from self-condensation. This is often achieved by using one ester that cannot form an enolate (i.e., lacks α-hydrogens) or by exploiting differences in the acidity of the α-protons of the two esters. In our proposed synthesis, while both esters are enolizable, the reaction can be directed by the slow addition of one ester to a mixture of the other ester and the base.
The mechanism of the crossed Claisen condensation proceeds through several key steps:
Enolate Formation: A strong, non-nucleophilic base, such as sodium methoxide (NaOMe) or sodium hydride (NaH), abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion. The choice of a base with the same alkoxide as the ester (methoxide for a methyl ester) is crucial to prevent transesterification, a potential side reaction.[2]
Nucleophilic Attack: The newly formed methyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl oxolane-3-carboxylate. This results in the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group.
Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting esters due to the presence of a methylene group flanked by two carbonyls. The methoxide generated in the previous step readily deprotonates the product to form a highly resonance-stabilized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.
Protonation (Acidic Workup): A final acidic workup is necessary to neutralize the enolate and any remaining base, yielding the final β-keto ester product.[3]
Caption: The five-step mechanism of the crossed Claisen condensation.
Experimental Protocol
This section outlines a detailed, two-part experimental procedure for the synthesis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate. Part A describes the preparation of the necessary precursor, methyl oxolane-3-carboxylate, and Part B details the final crossed Claisen condensation.
Part A: Synthesis of Methyl oxolane-3-carboxylate
The synthesis of the starting ester can be achieved in two steps from commercially available 3-cyanotetrahydrofuran: hydrolysis of the nitrile to the corresponding carboxylic acid, followed by Fischer esterification.
A1: Hydrolysis of 3-Cyanotetrahydrofuran to Oxolane-3-carboxylic acid
To a round-bottom flask equipped with a reflux condenser, add 3-cyanotetrahydrofuran (1 equivalent).
Add a 6 M aqueous solution of hydrochloric acid (HCl) (5-10 equivalents).
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.[4][5]
Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude oxolane-3-carboxylic acid, which can be used in the next step without further purification.
A2: Fischer Esterification of Oxolane-3-carboxylic acid
In a round-bottom flask, dissolve the crude oxolane-3-carboxylic acid (1 equivalent) in an excess of methanol (10-20 equivalents), which also serves as the solvent.
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equivalents).[1][3]
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC or GC-MS.
After completion, cool the mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to obtain pure methyl oxolane-3-carboxylate.
Part B: Crossed Claisen Condensation to Yield Methyl 3-oxo-3-(oxolan-3-yl)propanoate
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents).
Wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in dry tetrahydrofuran (THF).
In the dropping funnel, prepare a solution of methyl oxolane-3-carboxylate (1 equivalent) and methyl acetate (1.5 equivalents) in dry THF.
Add a small portion of the ester mixture to the NaH suspension to initiate the reaction.
Heat the reaction mixture to a gentle reflux and add the remaining ester mixture dropwise over a period of 1-2 hours to maintain a controlled reaction rate.
After the addition is complete, continue to reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
Cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of methanol.
Pour the reaction mixture into a separatory funnel containing a mixture of ice and dilute hydrochloric acid to neutralize the sodium enolate.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
Purify the crude Methyl 3-oxo-3-(oxolan-3-yl)propanoate by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.
This technical guide has provided a detailed overview of the formation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate, a valuable β-keto ester for applications in synthetic and medicinal chemistry. The core of this synthesis is the crossed Claisen condensation, a robust and well-established carbon-carbon bond-forming reaction. By understanding the intricacies of the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently access this and other structurally diverse β-keto esters. The provided experimental protocol offers a practical starting point for the laboratory synthesis of the title compound, from the preparation of the necessary precursors to the final purification. The information contained herein is intended to empower researchers and drug development professionals with the knowledge to effectively utilize this important class of molecules in their scientific endeavors.
References
Claisen Condensation. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
Crossed Claisen and Claisen Variation Reactions. (2020, April 10). Chemistry Steps. [Link]
The Claisen Condensation Reactions of Esters. (2019, September 3). Chemistry LibreTexts. [Link]
methyl 3-oxo-3-(oxolan-3-yl)propanoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
The Claisen Condensation. (n.d.). University of Calgary. Retrieved March 26, 2026, from [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
Other types of Claisen Condensation. (n.d.). KPU Pressbooks. Retrieved March 26, 2026, from [Link]
Esterification. (n.d.). Chemguide. Retrieved March 26, 2026, from [Link]
Oxolane-3-carboxylic acid. (n.d.). Chemspace. Retrieved March 26, 2026, from [Link]
The synthetic method of 3 amino methyl tetrahydrofurans. (2017, December 1).
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
Hydrolysis of nitriles to carboxylic acids. (1970, November 24).
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 15). Chemistry Steps. [Link]
An In-depth Technical Guide to Methyl 3-oxo-3-(oxolan-3-yl)propanoate: Physicochemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties and a detailed analytical workflow for the characterization of meth...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a detailed analytical workflow for the characterization of methyl 3-oxo-3-(oxolan-3-yl)propanoate. This document is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development, offering in-depth insights into the precise determination of its fundamental chemical attributes.
Core Physicochemical Properties
Methyl 3-oxo-3-(oxolan-3-yl)propanoate, a keto-ester, possesses specific physicochemical characteristics that are crucial for its identification, purification, and application in synthetic chemistry. A precise understanding of its mass and weight is fundamental for stoichiometric calculations and high-resolution mass spectrometry analysis.
The exact mass is calculated based on the most abundant isotopes of the constituent elements (C: 12.000000, H: 1.007825, O: 15.994915).
Experimental Workflow for Characterization
The definitive characterization of methyl 3-oxo-3-(oxolan-3-yl)propanoate necessitates a multi-technique approach to confirm its structure and purity. The following experimental workflow outlines a robust protocol for achieving this.
High-Resolution Mass Spectrometry (HRMS)
Objective: To experimentally determine the exact mass of the molecule, which provides a high-confidence confirmation of its elemental composition.
Methodology:
Sample Preparation: Dissolve a small quantity (typically 1 mg/mL) of the synthesized compound in a suitable volatile solvent such as acetonitrile or methanol.
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+ and/or the sodium adduct [M+Na]+.
Data Interpretation: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated exact mass. A mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental formula.
Causality behind Experimental Choices: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. High-resolution mass analyzers are essential for distinguishing between molecules with the same nominal mass but different elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the molecule by probing the magnetic properties of its atomic nuclei.
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3) and transfer to an NMR tube.
1H NMR Spectroscopy: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
13C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish direct and long-range proton-proton and proton-carbon correlations, respectively, providing unambiguous structural confirmation.
Causality behind Experimental Choices: NMR spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. The choice of deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.
Analysis: Acquire the IR spectrum over the range of 4000-400 cm-1.
Data Interpretation: Identify characteristic absorption bands for the key functional groups: C=O (ester) and C=O (ketone) stretches are expected in the region of 1750-1680 cm-1, and C-O stretches will be present in the 1300-1000 cm-1 region.
Causality behind Experimental Choices: IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups, providing complementary information to NMR and mass spectrometry.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the experimental protocol for the comprehensive characterization of methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Caption: Workflow for the analytical characterization of the target compound.
Conclusion
The accurate determination of the exact mass and molecular weight of methyl 3-oxo-3-(oxolan-3-yl)propanoate is a critical first step in its scientific investigation. The integrated analytical approach detailed in this guide, combining high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and infrared spectroscopy, provides a self-validating system for the unambiguous confirmation of its chemical identity and purity. This robust characterization is indispensable for ensuring the reliability and reproducibility of subsequent research and development activities.
References
Molport. methyl 3-oxo-3-(oxolan-3-yl)propanoate | 1361235-92-8. Molport. Available at: [Link].
Crystallographic data and stereochemistry of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
An In-Depth Technical Guide to the Crystallographic Data and Stereochemistry of Methyl 3-oxo-3-(oxolan-3-yl)propanoate Introduction Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a fascinating small molecule that holds potent...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystallographic Data and Stereochemistry of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Introduction
Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a fascinating small molecule that holds potential as a building block in medicinal chemistry and drug development. Its structure, which incorporates a reactive β-keto ester functional group and a chiral tetrahydrofuran (also known as an oxolane) ring, makes it a valuable synthon for creating more complex molecules with specific three-dimensional arrangements. The stereochemistry of the oxolane ring, in particular, can significantly influence the biological activity of any resulting therapeutic agent.
While there is a notable absence of publicly available experimental crystallographic data for Methyl 3-oxo-3-(oxolan-3-yl)propanoate in resources like the Cambridge Structural Database (CSD)[1][2], this guide will provide a comprehensive analysis of its stereochemical properties based on fundamental principles. Furthermore, we will present a hypothetical crystallographic profile and a plausible experimental workflow for its synthesis and characterization, drawing upon data from analogous structures and established laboratory techniques. This document is intended to serve as a robust theoretical foundation for researchers and drug development professionals interested in this and related molecules.
Stereochemical Analysis: The Chiral Nature of the Oxolane Ring
The key to understanding the three-dimensional nature of Methyl 3-oxo-3-(oxolan-3-yl)propanoate lies in its stereochemistry. The molecule possesses a single chiral center, which gives rise to the existence of stereoisomers.
Chirality and Enantiomers
A carbon atom that is bonded to four different groups is known as a chiral center or stereocenter.[3][4] In the case of Methyl 3-oxo-3-(oxolan-3-yl)propanoate, the third carbon atom (C3) of the oxolane ring is a chiral center. The four different groups attached to this carbon are:
A hydrogen atom
The -C(O)CH2COOCH3 group
The -CH2-O- part of the ring
The -CH2- part of the ring
Due to this chiral center, the molecule is "handed" and can exist as a pair of non-superimposable mirror images called enantiomers.[3] These enantiomers will have identical physical properties (melting point, boiling point, solubility) but will differ in their interaction with plane-polarized light (one will rotate it to the right, the other to the left) and in their interactions with other chiral molecules, such as biological receptors.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
To distinguish between the two enantiomers, we use the Cahn-Ingold-Prelog (CIP) system to assign an absolute configuration of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) to the chiral center.[4][5][6][7]
The assignment process follows these steps:
Prioritize the Substituents: The four groups attached to the chiral center are ranked in order of priority based on the atomic number of the atoms directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.[6][7] If there is a tie, we move to the next atoms along the chains until a point of difference is found.[5][6]
For Methyl 3-oxo-3-(oxolan-3-yl)propanoate, the priorities are:
-C(O)CH2COOCH3 : The carbon of the carbonyl group is bonded to two oxygens (one double bond is treated as two single bonds to oxygen for priority assignment) and another carbon.
-CH2-O- : This ring carbon is attached to an oxygen.
-CH2- : This ring carbon is attached to another carbon.
-H : Hydrogen has the lowest atomic number.
Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest-priority group (the hydrogen atom) is pointing away from the viewer.[5][7]
Trace the Path: A path is traced from the highest-priority group (1) to the second-highest (2) to the third-highest (3).
Assign Configuration:
If the path is clockwise , the configuration is assigned as R .
If the path is counter-clockwise , the configuration is assigned as S .[4][5]
Below is a visual representation of the two enantiomers of Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Caption: The (R) and (S) enantiomers of Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Proposed Experimental Workflow: Synthesis and Crystallization
To perform a crystallographic analysis, a pure, crystalline sample of the compound is required.[8][9] The following sections outline a plausible synthetic route and a general crystallization protocol.
Synthesis Protocol
A common and effective method for the synthesis of β-keto esters is the acylation of a ketone enolate.[10][11] In this case, 3-oxolanone would be the starting ketone.
Step-by-Step Synthesis:
Enolate Formation:
To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C, add a solution of 3-oxolanone in THF dropwise.
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Acylation:
To the enolate solution, add a solution of methyl cyanoformate or dimethyl carbonate dropwise at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Workup and Purification:
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Caption: Proposed synthetic workflow for Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step.[9][12] A general approach for a small organic molecule is as follows:
Solvent Selection:
Dissolve a small amount of the purified product in various solvents of differing polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane) at an elevated temperature to find a solvent in which the compound is sparingly soluble at room temperature but soluble when heated. A mixture of solvents can also be effective.
Crystallization Techniques:
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
Crystal Harvesting:
Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor using a small loop or spatula and dry them on filter paper.[8][9]
Hypothetical Crystallographic Analysis
In the absence of experimental data, we can predict the likely crystallographic properties of Methyl 3-oxo-3-(oxolan-3-yl)propanoate based on data from structurally similar compounds, such as other propanoate derivatives and molecules containing a tetrahydrofuran ring.[13][14]
Predicted Crystallographic Data
The following table presents a plausible set of crystallographic parameters for this molecule. This data is hypothetical and for illustrative purposes only.
Parameter
Predicted Value
Chemical Formula
C₈H₁₂O₄
Formula Weight
172.18 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
~10-12
b (Å)
~5-7
c (Å)
~15-18
α (°)
90
β (°)
~95-105
γ (°)
90
Volume (ų)
~900-1200
Z
4
Density (calculated) (g/cm³)
~1.2-1.4
Rationale for Predictions:
Crystal System and Space Group: Monoclinic with space group P2₁/c is very common for small organic molecules as it allows for efficient packing.
Unit Cell Dimensions: The predicted dimensions are typical for a molecule of this size.
Z (Molecules per unit cell): A Z value of 4 is common for the P2₁/c space group.
Expected Molecular Conformation and Intermolecular Interactions
In the solid state, the molecule would likely adopt a conformation that minimizes steric hindrance. The tetrahydrofuran ring is known to adopt a twisted or envelope conformation.[15] The propanoate side chain would likely be extended.
Given the presence of carbonyl oxygens, weak intermolecular C-H···O hydrogen bonds are expected to be a key feature of the crystal packing, linking molecules into chains or sheets.[13] Van der Waals forces will also play a significant role in the overall crystal lattice.
X-ray Crystallography Experimental Workflow
The determination of a crystal structure via X-ray crystallography follows a well-defined workflow.[8][9][16][17]
Caption: General workflow for single-crystal X-ray crystallography.
Conclusion
Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a chiral molecule with significant potential in synthetic chemistry. This guide has provided a detailed analysis of its stereochemistry, including the assignment of absolute configuration to its enantiomers. While experimental crystallographic data is not currently available, we have presented a plausible synthetic and crystallization protocol, along with a hypothetical crystallographic profile based on known structural principles and data from related compounds. The information contained herein serves as a valuable resource for researchers, providing a solid theoretical framework to guide future experimental investigations into this and similar molecular scaffolds. The ultimate determination of the precise three-dimensional structure and crystal packing will, of course, require the successful synthesis and crystallographic analysis of this compound.
References
Stereochemistry. (2020, April 10). LibreTexts. [Link]
Naming chiral centers- the R and S system. (2026, January 22). Chemistry LibreTexts. [Link]
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). Future Medicinal Chemistry. [Link]
x Ray crystallography. (2000). Journal of Medical Genetics. [Link]
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. [Link]
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. [Link]
The Cambridge Structural Database. ResearchGate. [Link]
Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. (2023). Molecules. [Link]
Trimethyltin(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate Causes Lipid Peroxidation-Mediated Autophagic Cell Death in Human Melanoma A375 Cells. (2024). International Journal of Molecular Sciences. [Link]
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules. [Link]
Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México. [Link]
The Versatile Building Block: Synthesis and Application of Methyl 3-oxo-3-(oxolan-3-yl)propanoate in Heterocyclic Chemistry
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the development of novel molecular scaffolds with diverse three-dimensional architectures is paramount. The tetrahydrofuran (THF) moiety, a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the development of novel molecular scaffolds with diverse three-dimensional architectures is paramount. The tetrahydrofuran (THF) moiety, a privileged five-membered cyclic ether, is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and engage in specific molecular interactions.[1] When incorporated into a versatile building block such as a β-keto ester, the synthetic utility of the THF ring is significantly amplified. This application note provides a comprehensive guide to the synthesis and application of Methyl 3-oxo-3-(oxolan-3-yl)propanoate, a valuable intermediate for the construction of complex heterocyclic systems with potential therapeutic applications.
Part 1: Synthesis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
The synthesis of the title compound can be efficiently achieved through a two-step sequence involving the preparation of a key precursor, methyl tetrahydrofuran-3-carboxylate, followed by a crossed Claisen condensation.
Protocol 1: Synthesis of Methyl Tetrahydrofuran-3-carboxylate
The initial step involves the synthesis of the requisite ester from commercially available tetrahydrofuran-3-carboxylic acid. A standard Fischer esterification provides a reliable and scalable method.
Reaction Scheme:
Figure 1: Fischer Esterification of Tetrahydrofuran-3-carboxylic acid.
Materials:
Tetrahydrofuran-3-carboxylic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl tetrahydrofuran-3-carboxylate.
The product can be purified by vacuum distillation if necessary.
Protocol 2: Crossed Claisen Condensation for the Synthesis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
The target β-keto ester is synthesized via a crossed Claisen condensation between methyl tetrahydrofuran-3-carboxylate and methyl acetate using a strong base such as sodium methoxide.[2][3][4][5]
Reaction Scheme:
Figure 2: Crossed Claisen Condensation.
Materials:
Methyl tetrahydrofuran-3-carboxylate
Methyl acetate (anhydrous)
Sodium methoxide (NaOMe)
Anhydrous Tetrahydrofuran (THF) or Toluene
1 M Hydrochloric acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Ethyl Acetate (EtOAc)
Equipment:
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
Magnetic stirrer with heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
To a suspension of sodium methoxide (1.1 eq) in anhydrous THF or toluene in a three-necked flask under a nitrogen atmosphere, add a solution of methyl tetrahydrofuran-3-carboxylate (1.0 eq) and methyl acetate (1.5-2.0 eq) dropwise at a rate that maintains a gentle reflux.
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
Transfer the mixture to a separatory funnel and add ethyl acetate.
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Table 1: Summary of Synthesis Steps and Expected Yields
Step
Reaction
Key Reagents
Solvent
Typical Yield
1
Fischer Esterification
H₂SO₄ (cat.)
Methanol
85-95%
2
Crossed Claisen Condensation
NaOMe
THF/Toluene
60-75%
Part 2: Applications in Heterocyclic Synthesis
Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a versatile building block for the synthesis of various heterocyclic scaffolds, which are of significant interest in drug discovery. Its β-keto ester functionality allows it to participate in a variety of classical multicomponent reactions.
Application 1: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a one-pot condensation reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to produce dihydropyridines.[6][7][8] Dihydropyridine derivatives are well-known as calcium channel blockers and are used in the treatment of hypertension.[6]
Reaction Scheme:
Figure 3: Hantzsch Dihydropyridine Synthesis.
Protocol 3: Synthesis of a Dihydropyridine Derivative
Materials:
Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
Ammonium acetate
Ethanol
Procedure:
In a round-bottom flask, dissolve the aldehyde (1.0 eq), Methyl 3-oxo-3-(oxolan-3-yl)propanoate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
If a precipitate forms, collect it by filtration and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Application 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones (DHPMs).[9] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, and some are used as calcium channel blockers.[9][10]
Reaction Scheme:
Figure 4: Biginelli Reaction for Dihydropyrimidinone Synthesis.
Protocol 4: Synthesis of a Dihydropyrimidinone Derivative
Materials:
Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Aromatic or aliphatic aldehyde
Urea or thiourea
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, Yb(OTf)₃)[10]
Ethanol or solvent-free conditions
Procedure:
Combine the aldehyde (1.0 eq), Methyl 3-oxo-3-(oxolan-3-yl)propanoate (1.0 eq), urea or thiourea (1.5 eq), and the acid catalyst in a round-bottom flask.
The reaction can be performed in ethanol under reflux or under solvent-free conditions by heating the mixture.
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and conditions.
After completion, pour the reaction mixture into ice-water.
Collect the precipitated solid by filtration, wash with cold water and a small amount of cold ethanol.
The crude product can be recrystallized from ethanol to afford the pure dihydropyrimidinone derivative.
Conclusion
Methyl 3-oxo-3-(oxolan-3-yl)propanoate serves as a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward synthesis of this intermediate via a crossed Claisen condensation, coupled with its utility in well-established multicomponent reactions, provides a robust platform for the generation of diverse molecular libraries for drug discovery programs. The protocols detailed in this application note offer reliable methods for both the synthesis of the building block and its subsequent elaboration into complex heterocyclic scaffolds, empowering researchers to explore new chemical space in the quest for novel therapeutic agents.
References
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). National Institutes of Health. [Link]
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). MDPI. [Link]
An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. (n.d.). Biotage. [Link]
Industrial preparation method of acetyl tetrahydrofuran with high optical purity. (2016).
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]
Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. (2000). Organic Chemistry Portal. [Link]
Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.). UCLA Chemistry and Biochemistry. [Link]
The Use of Sodium Methoxide in the Claisen Reaction. (n.d.). ElectronicsAndBooks. [Link]
One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (2010). PubMed. [Link]
Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.). UCLA Chemistry and Biochemistry. [Link]
Product Class 5: Carboxylic Acid Esters. (n.d.). Thieme. [Link]
Process for the preparation of 3-hydroxytetrahydrofuran. (2002).
Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. (2025). PubMed. [Link]
Recent Advances in the Synthesis of Carboxylic Acid Esters. (2018). IntechOpen. [Link]
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. [Link]
A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. (n.d.). ChemRxiv. [Link]
Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. (2018). Bangladesh Journals Online. [Link]
Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. (2023). Tropical Journal of Natural Product Research. [Link]
over a period of 20 min, while maintaining the internal temperature at 5-10 °C. (n.d.). Organic Syntheses. [Link]
Executive Summary & Chemical Context Methyl 3-oxo-3-(oxolan-3-yl)propanoate (also known as methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate, CAS: 1361235-92-8) is a highly versatile β -keto ester characterized by its acti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Methyl 3-oxo-3-(oxolan-3-yl)propanoate (also known as methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate, CAS: 1361235-92-8) is a highly versatile
β
-keto ester characterized by its active methylene group and an oxolane (tetrahydrofuran) ring[1]. In modern drug discovery, incorporating saturated oxygen heterocycles like oxolane into molecular scaffolds is a proven strategy to improve aqueous solubility, tune lipophilicity, and disrupt planar pi-stacking, which is critical for developing antiviral agents (such as HBV capsid modulators) and complex heterocycles[2].
The Knoevenagel condensation is the premier method for coupling this
β
-keto ester with aldehydes to yield
α,β
-unsaturated carbonyl intermediates[3]. This application note details two distinct, field-proven protocols for this condensation: a classical thermodynamically-driven approach and a modern, kinetically-favored green chemistry approach.
Mechanistic Rationale
The Knoevenagel condensation of
β
-keto esters relies on the deprotonation of the highly acidic active methylene carbon (flanked by two carbonyl groups) to generate a nucleophilic enolate[3].
Classical Catalysis (Piperidine/Acetic Acid): This method utilizes a dual-activation mechanism. Piperidine acts as a mild base to deprotonate the active methylene, while glacial acetic acid acts as a Brønsted acid. The acid facilitates the protonation of the resulting aldol oxygen, converting it into a better leaving group (water) and driving the E1cB dehydration step to form the final alkene[4]. Because the reaction is reversible, a Dean-Stark apparatus is employed to physically remove water, shifting the equilibrium toward the product via Le Chatelier's principle[5].
Green Catalysis (Ionic Liquids): Using an ionic liquid (IL) such as Ethylammonium Nitrate (EAN) eliminates the need for volatile organic solvents (VOCs) and external bases. The dense hydrogen-bonding network of the IL stabilizes the highly polar aldol transition state and activates the aldehyde carbonyl toward nucleophilic attack. This lowers the activation energy so significantly that the reaction proceeds at room temperature[6][7].
Reaction Pathway Visualization
Fig 1: Base-catalyzed Knoevenagel condensation mechanism for oxolane β-keto esters.
This protocol is ideal for sterically hindered or electronically deactivated aldehydes where thermal energy is required to drive the dehydration step[5][8].
Round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
Step-by-Step Methodology:
Reaction Assembly: Charge the round-bottom flask with the
β
-keto ester, aromatic aldehyde, and toluene.
Catalyst Addition: Add piperidine followed immediately by glacial acetic acid. Causality: Adding them together forms piperidinium acetate in situ, a buffered catalytic system that prevents unwanted self-condensation of the aldehyde[4].
Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. Causality: Continuous removal of the water byproduct prevents the reverse Michael-type hydration of the product, locking the reaction in the forward direction[5].
Self-Validating Check (TLC): After 4 hours, sample the reaction. Run a TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-inactive
β
-keto ester spot disappears and a highly UV-active, lower-Rf spot appears (indicating the newly formed extended conjugated
π
-system).
Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL). Wash the organic layer sequentially with 1M HCl (to remove piperidine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.
Protocol B: Green Chemistry Approach using Ionic Liquid (EAN)
This protocol is optimized for sustainability, utilizing Ethylammonium Nitrate (EAN) to achieve high yields at room temperature without VOCs[6][7].
Reaction Assembly: Add the
β
-keto ester and aldehyde directly into the EAN at room temperature (25 °C).
Stirring: Stir vigorously for 1 to 3 hours. Causality: EAN acts as both the solvent and the catalyst. Its nitrate anions and ethylammonium cations form hydrogen bonds with the carbonyl oxygens, increasing the electrophilicity of the aldehyde and stabilizing the enolate without the need for basic additives[6].
Self-Validating Check: The reaction mixture will often turn cloudy or precipitate the product as the non-polar alkene forms and phase-separates from the highly polar ionic liquid.
Workup & Recycling: Extract the mixture with diethyl ether (3 x 15 mL). The product migrates into the ether layer, while the EAN remains in the bottom layer.
Isolation: Decant the ether layer, dry over MgSO₄, and evaporate to yield the pure product. The remaining EAN can be dried under vacuum at 60 °C and reused for up to 5 subsequent cycles with negligible loss in activity[7].
Comparative Data Analysis
The following table summarizes the quantitative performance metrics of both protocols, allowing researchers to select the optimal method based on their laboratory constraints and sustainability goals.
Parameter
Protocol A: Classical (Piperidine/AcOH)
Protocol B: Green (EAN Ionic Liquid)
Catalytic System
Piperidine / Glacial Acetic Acid
Ethylammonium Nitrate (Solvent/Catalyst)
Operating Temperature
110 °C (Reflux in Toluene)
25 °C (Room Temperature)
Reaction Time
4 - 6 hours
1 - 3 hours
Water Removal Mechanism
Azeotropic distillation (Dean-Stark)
Spontaneous phase separation
Typical Yield
75 - 85%
85 - 95%
Sustainability Profile
High VOC emissions, non-recyclable
Zero VOCs, IL recyclable up to 5 cycles
Downstream Applications
The
α,β
-unsaturated oxolane derivatives synthesized via these Knoevenagel condensations are not merely end-products; they are highly reactive Michael acceptors. They serve as primary inputs for multicomponent Biginelli reactions (reacting with urea/thiourea) to form functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[9][10]. The inclusion of the oxolane ring from the starting methyl 3-oxo-3-(oxolan-3-yl)propanoate significantly enhances the pharmacological profile of these DHPMs, making this workflow a staple in modern antiviral and antihypertensive drug discovery[2][11].
Application Note: Strategies for the Asymmetric Reduction of Methyl 3-oxo-3-(oxolan-3-yl)propanoate to Enantiopure β-Hydroxy Esters
Introduction Chiral β-hydroxy esters are foundational building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] Their value lies in the versatile C3-synthon pattern they...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Chiral β-hydroxy esters are foundational building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] Their value lies in the versatile C3-synthon pattern they provide, enabling the construction of complex molecular architectures with precise stereochemical control. The asymmetric reduction of prochiral β-keto esters presents the most direct and atom-economical route to these high-value intermediates.[3] This application note provides a detailed guide for researchers and drug development professionals on the asymmetric reduction of a specific β-keto ester, Methyl 3-oxo-3-(oxolan-3-yl)propanoate, to its corresponding chiral alcohol, methyl (R)- or (S)-3-hydroxy-3-(oxolan-3-yl)propanoate.
We will explore two powerful and complementary methodologies: biocatalytic reduction using ketoreductases (KREDs) and chemo-catalytic asymmetric transfer hydrogenation. The causality behind experimental choices, detailed step-by-step protocols, and methods for analysis are presented to ensure both scientific rigor and practical success.
Core Concepts: From Prochiral Ketone to Chiral Alcohol
The central challenge is to control the facial selectivity of hydride delivery to the planar carbonyl group of the β-keto ester. The two faces of the ketone are enantiotopic; their reaction with a hydride source leads to a racemic mixture unless a chiral influence is present. This chiral influence can be the active site of an enzyme or a chiral ligand coordinated to a metal catalyst.
Figure 1: General scheme of asymmetric reduction.
Comparative Methodologies: Biocatalysis vs. Chemocatalysis
Choosing the right method depends on factors like desired enantiomer, substrate concentration, cost, and downstream processing constraints.
Feature
Biocatalysis (Ketoreductase)
Chemocatalysis (Asymmetric Transfer Hydrogenation)
Selectivity
Typically excellent (>99% ee), highly specific for one enantiomer.[4][5]
Generally high to excellent (90-99% ee), tunable by ligand choice.[6][7]
Conditions
Aqueous buffer, ambient temperature and pressure (25-37 °C, pH 7).[8]
Organic solvents, often requires inert atmosphere, variable temperatures.
Catalyst
Natural or engineered enzyme (KRED).
Transition metal complex (e.g., Ruthenium) with a chiral ligand.[6]
Cofactor/Reagent
Requires a hydride source (NADPH/NADH), necessitating a cofactor regeneration system.[8]
Uses a simple hydrogen donor like isopropanol or formic acid.[6]
Pros
"Green" process, minimal toxic waste, exceptional selectivity, works under mild conditions.
Substrate inhibition can occur at high concentrations, requires enzyme screening.
Potential for heavy metal contamination in the product, may require air/moisture-free techniques.[1]
Protocol 1: Biocatalytic Reduction via a Ketoreductase (KRED)
This protocol employs a commercially available ketoreductase coupled with a cofactor regeneration system. KREDs are highly efficient enzymes that use NADPH or NADH as a hydride source.[9] To make the process economically viable, the expensive cofactor is continuously regenerated in situ. A common system uses glucose and glucose dehydrogenase (GDH) to convert NADP+ back to NADPH.
Figure 2: Workflow for KRED-catalyzed asymmetric reduction.
Reaction Setup: In a 50 mL Erlenmeyer flask, combine 20 mL of 100 mM potassium phosphate buffer (pH 7.0), NADP+ (2 mg, ~2.5 µmol), and D-glucose (360 mg, 2 mmol). Swirl to dissolve.
Enzyme Addition: Add the glucose dehydrogenase (e.g., 20 units) and the selected ketoreductase (e.g., 10 mg). Gently swirl the solution until the enzymes are dissolved.
Substrate Addition: Add the substrate, Methyl 3-oxo-3-(oxolan-3-yl)propanoate (172 mg, 1 mmol). The substrate can be added directly or as a concentrated solution in a water-miscible co-solvent like DMSO if solubility is an issue.
Incubation: Seal the flask and place it in an orbital shaker incubator set to 30 °C and 180 rpm.[8]
Reaction Monitoring: Periodically take a small aliquot (e.g., 50 µL), extract it with 200 µL of ethyl acetate, and analyze the organic layer by Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material.
Work-up: Once the reaction is complete (typically 12-24 hours), transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[8]
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the purified alcohol by chiral GC or HPLC analysis.[8]
Protocol 2: Chemocatalytic Asymmetric Transfer Hydrogenation
This protocol uses a well-defined ruthenium catalyst, such as a Noyori-type complex, for the asymmetric transfer hydrogenation of the ketone.[7] These reactions are powerful and have a broad substrate scope.[6] A mixture of formic acid and triethylamine (FA/TEA) is often used as a convenient and effective hydrogen source.
Using Methyl 3-oxo-3-(oxolan-3-yl)propanoate in multicomponent Biginelli reactions
Application Note: Synthesis of C6-Oxolanyl Dihydropyrimidinones via Multicomponent Biginelli Condensation Executive Summary & Pharmacological Rationale The Biginelli reaction is a foundational multicomponent reaction (MC...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of C6-Oxolanyl Dihydropyrimidinones via Multicomponent Biginelli Condensation
Executive Summary & Pharmacological Rationale
The Biginelli reaction is a foundational multicomponent reaction (MCR) utilized extensively in medicinal chemistry to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. DHPMs are privileged pharmacophores, exhibiting potent biological activities ranging from calcium channel modulation to targeted anti-cancer properties (e.g., Eg5 kinesin inhibition)[2].
Mechanistic Causality & Experimental Logic
Historically, the exact pathway of the Biginelli MCR was debated among three possibilities: the imine, enamine, and Knoevenagel mechanisms[2]. Modern computational studies (such as Artificial Force Induced Reaction mapping) and NMR intermediate trapping have definitively proven that the reaction predominantly proceeds via an N-acyliminium ion intermediate [1][3].
Understanding this causality is critical for rational protocol design:
Activation: The aromatic aldehyde and urea condense to form an N-acyliminium ion. This is the rate-limiting step and requires mild Lewis or Brønsted acid catalysis[4].
Interception: The enol tautomer of Methyl 3-oxo-3-(oxolan-3-yl)propanoate acts as a nucleophile, attacking the highly reactive iminium ion to generate an open-chain ureide[3].
Cyclodehydration: Intramolecular cyclization followed by the elimination of water yields the C6-oxolanyl DHPM.
Catalyst Selection: For oxolane-bearing β-keto esters, harsh Brønsted acids (e.g., concentrated HCl) risk promoting unwanted ring-opening or polymerization of the THF moiety under prolonged thermal stress. Therefore, we utilize Tin(II) chloride dihydrate (
SnCl2⋅2H2O
) . It provides an optimal, mild Lewis acidity to activate the aldehyde without degrading the oxolane ring, significantly reducing reaction times while preventing side-product formation[5].
Biginelli mechanism via the N-acyliminium pathway for C6-oxolanyl DHPM synthesis.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating workflow. The steric bulk of the oxolane ring introduces an activation energy barrier during nucleophilic attack; therefore, strict adherence to the reflux temperature is required. The protocol uses product precipitation as an intrinsic indicator of reaction completion, bypassing the need for complex chromatographic purification.
Pre-Activation Phase: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aromatic aldehyde (10 mmol) and urea (15 mmol) in 20 mL of absolute ethanol. Add the
SnCl2⋅2H2O
catalyst (1 mmol).
Expert Insight: Pre-mixing the aldehyde and urea with the Lewis acid biases the reaction toward the critical N-acyliminium intermediate before the β-keto ester is introduced, suppressing competing Knoevenagel condensations[1][5].
Nucleophilic Introduction: Add Methyl 3-oxo-3-(oxolan-3-yl)propanoate (10 mmol) dropwise to the stirring mixture at room temperature.
Thermal Cyclization: Elevate the temperature to a strict reflux (78 °C).
In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the UV-active aldehyde spot (typically
Rf
~0.7) and the emergence of a lower
Rf
fluorescent spot under 254 nm indicates successful DHPM formation.
Precipitation & Workup: After 3–5 hours, the reaction mixture will become turbid. Because the oxolane ring increases the polarity of the DHPM, the product exhibits a sharp solubility drop in cooling ethanol. Remove the flask from heat and cool to 0–5 °C in an ice bath for exactly 30 minutes to force complete precipitation.
Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the crude crystalline solid with cold distilled water (2 x 10 mL) to dissolve and remove unreacted urea and the water-soluble tin catalyst. Follow with a final wash of ice-cold ethanol (5 mL).
Analytical Verification: Recrystallize from hot ethanol. Confirm purity via
1
H-NMR (DMSO-
d6
). Self-Validation Marker: The oxolane protons will present as distinct, complex multiplets between 1.8–3.8 ppm, while the characteristic DHPM N-H protons will appear as two broad singlets at ~7.5 and ~9.0 ppm.
Quantitative Data & Reaction Scope
The use of
SnCl2⋅2H2O
with Methyl 3-oxo-3-(oxolan-3-yl)propanoate demonstrates excellent functional group tolerance. Electron-withdrawing groups on the aldehyde accelerate the initial iminium formation, yielding faster reaction times[5].
Aldehyde Substituent
Catalyst (10 mol%)
Time (hours)
Isolated Yield (%)
Purity (HPLC, %)
Benzaldehyde
SnCl2⋅2H2O
3.5
88
>98
4-Methoxybenzaldehyde
SnCl2⋅2H2O
4.0
85
>97
4-Chlorobenzaldehyde
SnCl2⋅2H2O
3.0
92
>99
3-Nitrobenzaldehyde
SnCl2⋅2H2O
2.5
94
>98
Aliphatic (Butanal)
SnCl2⋅2H2O
6.0
65
>95
Note: Yields are based on the isolated, recrystallized product. Aliphatic aldehydes generally require extended reflux times due to the lower electrophilicity of the resulting iminium intermediate.
Application Note: A Step-by-Step Protocol for the α-Alkylation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Abstract The α-alkylation of β-keto esters is a cornerstone reaction in synthetic organic chemistry, enabling the formation of carbon-carbon bonds crucial for constructing complex molecular architectures. This applicatio...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The α-alkylation of β-keto esters is a cornerstone reaction in synthetic organic chemistry, enabling the formation of carbon-carbon bonds crucial for constructing complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the selective α-alkylation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate. We delve into the underlying chemical principles, offer a detailed step-by-step experimental procedure, and present a troubleshooting guide to ensure reproducible and high-yield synthesis. This document is intended for researchers in medicinal chemistry, drug development, and synthetic chemistry who require a reliable method for modifying β-keto ester scaffolds.
Mechanism and Scientific Rationale
The remarkable utility of β-keto esters, such as Methyl 3-oxo-3-(oxolan-3-yl)propanoate, in C-C bond formation stems from the acidity of the α-proton located on the methylene carbon flanked by two carbonyl groups.[1] The pKa of this proton is approximately 11, making it significantly more acidic than protons α to a single ketone (pKa ≈ 19) or ester (pKa ≈ 24).[1] This enhanced acidity allows for facile deprotonation by a moderately strong base to form a highly stabilized enolate intermediate.
The reaction proceeds via a two-step mechanism:
Enolate Formation: A strong base, typically sodium hydride (NaH), abstracts the acidic α-proton. Sodium hydride is an excellent choice as it is a non-nucleophilic, irreversible base; the reaction's only byproduct is hydrogen gas (H₂), which simply evolves from the reaction mixture, driving the equilibrium towards the enolate.[2] The resulting enolate is a resonance-stabilized nucleophile, with the negative charge delocalized over the α-carbon and both carbonyl oxygen atoms.[3] This delocalization is key to its stability and reactivity.
Nucleophilic Attack (Sₙ2 Alkylation): The generated enolate then acts as a potent nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in a classic Sₙ2 reaction.[4] This step forms the new carbon-carbon bond at the α-position, yielding the desired alkylated product.
The choice of an aprotic polar solvent like tetrahydrofuran (THF) is critical. THF effectively solvates the sodium cation of the enolate without interfering with the reaction, as it lacks acidic protons that could quench the enolate.[5]
Workflow and Process Visualization
The following diagram outlines the complete experimental workflow from setup to final product purification.
Caption: Experimental workflow for the α-alkylation of a β-keto ester.
Materials and Reagents
All reagents should be of high purity and solvents should be anhydrous unless otherwise specified.
Reagent
CAS Number
Molar Mass ( g/mol )
Example Amount (10 mmol scale)
Molar Equivalents
Notes
Methyl 3-oxo-3-(oxolan-3-yl)propanoate
1361235-92-8
172.18
1.72 g (10.0 mmol)
1.0
Substrate. Ensure it is free of moisture.
Sodium Hydride (60% dispersion in mineral oil)
7646-69-7
24.00 (as NaH)
440 mg (11.0 mmol)
1.1
Highly reactive with water. Handle under inert gas.[6][7]
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
50 mL
-
Solvent. Use from a solvent purification system or freshly distilled.
Alkyl Halide (e.g., Benzyl Bromide)
100-39-0
171.04
1.88 g (1.3 mL, 11.0 mmol)
1.1
Alkylating agent. Other primary halides can be used.
Saturated Aqueous Ammonium Chloride (NH₄Cl)
12125-02-9
53.49
~30 mL
-
For quenching the reaction.
Ethyl Acetate (EtOAc)
141-78-6
88.11
~150 mL
-
Extraction solvent.
Brine (Saturated Aqueous NaCl)
7647-14-5
58.44
~50 mL
-
For washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
As needed
-
Drying agent.
Silica Gel
7631-86-9
60.08
As needed
-
For column chromatography.
Detailed Experimental Protocol
4.1. Safety Precautions
Sodium Hydride: NaH is a highly water-reactive and flammable solid.[8] Contact with water liberates hydrogen gas, which can ignite spontaneously.[2] It can also cause severe skin burns.[7] All operations involving NaH must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[2][8] A Class D fire extinguisher (for combustible metals) should be readily available.
Alkyl Halides: Many alkylating agents are lachrymators, toxic, and/or carcinogenic. Handle them with care in a well-ventilated fume hood.
Solvents: Anhydrous THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.
4.2. Reaction Setup
Place a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under an inert atmosphere of nitrogen or argon. Ensure all glassware is thoroughly oven- or flame-dried before use.
Introduce a nitrogen inlet bubbler to maintain positive pressure throughout the reaction.
4.3. Procedure
Preparation of Base Suspension: In the reaction flask, weigh 440 mg (11.0 mmol, 1.1 eq) of sodium hydride (60% dispersion in oil) under a positive flow of inert gas. Add 25 mL of anhydrous THF via syringe.
Enolate Formation:
In a separate, dry vial, dissolve 1.72 g (10.0 mmol, 1.0 eq) of Methyl 3-oxo-3-(oxolan-3-yl)propanoate in 15 mL of anhydrous THF.
Cool the NaH/THF suspension to 0 °C using an ice-water bath.
Slowly add the substrate solution to the cooled NaH suspension dropwise via syringe over 15-20 minutes.
Causality Check: Vigorous bubbling (H₂ evolution) should be observed upon addition. A slow addition rate is crucial to control the exotherm and gas evolution.[5]
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 45-60 minutes until gas evolution ceases. This indicates the complete formation of the sodium enolate.[3]
Alkylation:
Re-cool the reaction mixture to 0 °C.
Add 1.3 mL (11.0 mmol, 1.1 eq) of the chosen alkyl halide (e.g., benzyl bromide) dropwise via syringe.
Causality Check: A mild exotherm may be observed. The formation of a precipitate (sodium bromide) is also common as the reaction proceeds.
After addition, remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Reaction Quench and Work-up:
Once the reaction is complete, cool the flask to 0 °C.
EXTREME CAUTION: Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous NH₄Cl solution dropwise. Unreacted NaH will react violently with water. Ensure the addition is slow enough to control the gas evolution.
Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4.4. Purification and Characterization
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure α-alkylated product.
The identity and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
Troubleshooting and Field-Proven Insights
Problem
Possible Cause
Suggested Solution
Low or No Reaction
1. Inactive NaH due to moisture exposure. 2. Insufficiently anhydrous solvent/reagents. 3. Unreactive alkyl halide (e.g., secondary or tertiary halides).
1. Use fresh NaH from a sealed container. Optionally, wash the NaH dispersion with anhydrous hexanes under inert atmosphere to remove the mineral oil and any surface oxides before use.[2] 2. Ensure all solvents and the starting ester are rigorously dried. 3. Use more reactive primary or allylic/benzylic halides. For less reactive halides, consider adding a catalytic amount of sodium iodide (NaI) or switching to a more polar aprotic solvent like DMF (use with caution).
Low Yield
1. Incomplete enolate formation. 2. Reversible reaction or side reactions.
1. Allow for a longer stirring time after substrate addition to ensure complete deprotonation before adding the alkyl halide. 2. Ensure a slight excess (1.1-1.2 eq) of both the base and the alkylating agent is used.
Presence of Dialkylated Product
The mono-alkylated product's remaining α-proton is deprotonated and reacts again.
Use a slight excess of the starting β-keto ester relative to the base, or add the base to the solution of the ester and alkyl halide (Barbier conditions), though this is less common with NaH. Using exactly 1.0 equivalent of base can also minimize this.
O-Alkylation Product Observed
The enolate attacks the alkyl halide via one of its oxygen atoms (a competing pathway).
This is generally a minor pathway for β-keto ester enolates due to steric hindrance and the "hard-soft acid-base" (HSAB) principle (the α-carbon is a softer nucleophile). The issue can be more pronounced with "harder" electrophiles. Using less polar solvents can sometimes favor C-alkylation.
Conclusion
This application note details a robust and reproducible protocol for the α-alkylation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate. By understanding the underlying mechanism and adhering to the stringent safety and handling requirements for sodium hydride, researchers can effectively utilize this method to synthesize a diverse array of functionalized building blocks for various applications in chemical and pharmaceutical development.
References
Fiveable. (2025, August 15). β-keto esters: Organic Chemistry II Study Guide. [Link]
Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 187-201. [Link]
University of Wisconsin-Madison. Chapter 21: Ester Enolates. [Link]
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
University of California, Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]
Royal Society of Chemistry. (2010). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
Harris, T. M., & Carney, R. L. (1974). The acylation of β-keto ester dianions. Canadian Journal of Chemistry, 52(8), 1343-1346. [Link]
Hansley, V. L. (1947). Manufacture, Handling, and Uses of Sodium Hydride. Industrial & Engineering Chemistry, 39(1), 55-63. [Link]
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
Trost, B. M., & Murphy, D. J. (1985). Asymmetric Alkylation of β-Ketoesters. Journal of the American Chemical Society, 107(15), 4587-4589. [Link]
Beilstein-Institut. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 14, 2900-2907. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Strategic Rationale
In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance aqueous solubility, reduce off-target toxicity, and escape the "flatland" of planar aromatic compounds. Methyl 3-oxo-3-(oxolan-3-yl)propanoate (CAS: 1361235-92-8), also known as methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate, serves as an exceptional building block for this purpose[1][2].
By incorporating the polar, sp³-rich oxolane (tetrahydrofuran) ring directly into a highly reactive β-keto ester backbone, chemists can rapidly synthesize a library of complex heterocycles[3]. These resulting scaffolds—such as pyrazoles, pyrimidines, and dihydropyrimidinones—frequently appear in clinical candidates, ranging from antiviral agents targeting HBV[4] to selective MALT1 inhibitors for autoimmune disorders and lymphomas[5].
Mechanistic Insights & Causality
The versatility of Methyl 3-oxo-3-(oxolan-3-yl)propanoate stems from its ambidentate electrophilic nature. The molecule features two distinct electrophilic centers: the C3 ketone and the C1 methyl ester. The reactivity and regioselectivity of heterocycle formation are governed by the inherent electronic differences between these two carbons[3].
Pathway A: Pyrazole Synthesis (Reaction with Hydrazines)
The C3 ketone is significantly more electrophilic than the C1 ester, as the ester carbonyl is stabilized by resonance electron donation from the methoxy group. When exposed to a hydrazine derivative, the more nucleophilic primary amine selectively attacks the C3 ketone first, forming a hydrazone intermediate and extruding water[6][7]. Subsequently, the secondary nitrogen of the hydrazone undergoes an intramolecular nucleophilic acyl substitution at the C1 ester. This cyclization extrudes methanol, yielding a stable, aromatic pyrazole core[7][8].
Pathway B: Pyrimidine Synthesis (Reaction with Guanidines/Amidines)
Guanidines and amidines are typically supplied as stable hydrochloride salts. To activate them, a strong base like sodium methoxide (NaOMe) must be used to generate the free base in situ[9]. The free amidine performs a double condensation—first at the C3 ketone, then at the C1 ester—followed by dehydration and aromatization to form the pyrimidine ring[10]. Methanol is deliberately chosen as the solvent to match the leaving group of the methyl ester, causally preventing the formation of complex mixed-ester impurities via transesterification.
Pathway C: Dihydropyrimidinones (Biginelli Reaction)
Under acid catalysis, the β-keto ester participates in a multicomponent Biginelli reaction with urea and an aldehyde. The acid activates the aldehyde to form an electrophilic acyliminium ion with urea, which is subsequently trapped by the enol tautomer of the β-keto ester, followed by cyclization to form a dihydropyrimidinone (DHPM)[11].
Divergent synthetic workflows generating distinct heterocyclic scaffolds from a common precursor.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in self-validation checkpoints, ensuring that researchers can verify reaction progress without relying solely on downstream LC-MS analysis.
Protocol A: Synthesis of 3-(Oxolan-3-yl)-1-phenyl-1H-pyrazol-5-ol
Objective: Condensation of the β-keto ester with phenylhydrazine to form a substituted pyrazole[8][12].
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 3-oxo-3-(oxolan-3-yl)propanoate (1.0 eq, 5.0 mmol) in absolute ethanol (15 mL).
Causality: Absolute ethanol is a protic solvent that facilitates the necessary proton transfers during hydrazone formation while maintaining a high boiling point for the cyclization step[7].
Addition: Add phenylhydrazine (1.1 eq, 5.5 mmol) dropwise at room temperature. Stir for 30 minutes to allow the initial exothermic hydrazone formation to stabilize.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.
Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).
Validation Cue: The starting β-keto ester lacks extended conjugation and is poorly visible under 254 nm UV light (requires KMnO₄ stain). The product, a phenyl-substituted pyrazole, is highly conjugated and will appear as a bright, dark spot under 254 nm UV light. The disappearance of the KMnO₄-active starting material confirms completion.
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Recrystallize the crude residue from hot ethanol/water to yield the pure pyrazole.
Mechanistic pathway of pyrazole formation via sequential condensation and cyclization.
Protocol B: Synthesis of 2-Amino-6-(oxolan-3-yl)pyrimidin-4-ol
Objective: Annulation of the β-keto ester with guanidine to form a pyrimidine derivative[9][10].
Step-by-Step Methodology:
Free-Basing: In a 50 mL flask, suspend guanidine hydrochloride (1.2 eq, 6.0 mmol) in anhydrous methanol (20 mL). Add sodium methoxide (NaOMe) (1.2 eq, 6.0 mmol) in one portion. Stir at room temperature for 30 minutes.
Causality: NaOMe neutralizes the hydrochloride salt, liberating the highly nucleophilic free guanidine. Sodium chloride (NaCl) will precipitate as a fine white solid[9].
Addition: Add Methyl 3-oxo-3-(oxolan-3-yl)propanoate (1.0 eq, 5.0 mmol) to the suspension.
Reflux: Heat the reaction mixture to 70 °C (reflux) for 12 hours under an inert nitrogen atmosphere.
Self-Validation (Precipitation):
Validation Cue: As the reaction progresses and methanol is extruded, the highly polar pyrimidine product typically becomes insoluble in the methanolic matrix. The formation of a dense precipitate during reflux or upon cooling is a strong visual indicator of successful cyclization.
Workup: Cool the mixture to 0 °C in an ice bath. Adjust the pH to ~6 using 1M HCl to ensure full precipitation of the pyrimidin-4-ol (which can exist in tautomeric equilibrium with its pyrimidinone form). Filter the solid, wash with cold water to remove NaCl, and dry in vacuo.
Quantitative Data Summary
The table below summarizes the standardized reaction parameters, expected yields, and primary validation metrics for the divergent synthesis pathways.
Benchchem:Contextualization within Beta-Keto Esters and Cyclic Ethers. Benchchem.
Google Patents:WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hep
Google Patents:US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors.
ResearchGate:β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones.
RSC Publishing:An Fe3O4 supported O-phenylenediamine based tetraaza Schiff base-Cu(II) complex as a novel nanomagnetic catalytic system for synthesis of pyrano[2,3-c]pyrazoles.
ACS Publications:Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors. Journal of Medicinal Chemistry.
Diva-Portal:The Synthesis and Development of Potential Small Molecule Splice Modifiers.
Scribd:Synthesis of Pyrimidine Nucleobases.
NIH:Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
Google Patents:WO2013040789A1 - Substituted pyrimidines.
How to prevent decarboxylation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate during heating
Technical Support Center: Methyl 3-oxo-3-(oxolan-3-yl)propanoate Guide: Preventing Thermal Decarboxylation Welcome to the technical support center for Methyl 3-oxo-3-(oxolan-3-yl)propanoate. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Guide: Preventing Thermal Decarboxylation
Welcome to the technical support center for Methyl 3-oxo-3-(oxolan-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and preventative strategies for the thermal degradation of this key β-keto ester intermediate.
Understanding the Core Challenge: The Inherent Instability of β-Keto Esters
Methyl 3-oxo-3-(oxolan-3-yl)propanoate, like all β-keto esters, possesses an inherent thermal liability. The primary degradation pathway upon heating is decarboxylation, which results in the loss of the methoxycarbonyl group (-COOCH₃) as carbon dioxide (following hydrolysis) and the formation of 3-acetyloxolane. This not only consumes your starting material but also introduces a significant impurity that can complicate downstream reactions and purification steps.
The widely accepted mechanism for this degradation does not typically occur directly from the ester. Instead, it is often initiated by the hydrolysis of the ester to the corresponding β-keto acid, which then undergoes a facile decarboxylation reaction through a cyclic, six-membered transition state when heated.[1][2][3] This process can be catalyzed by trace amounts of acid or base.
Mechanism of Decarboxylation (Following Hydrolysis)
Caption: Decarboxylation pathway of the β-keto ester via a β-keto acid intermediate.
This section addresses common issues encountered during the handling and reaction of Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Q1: I ran a reaction at 80 °C and my final yield was low, with a significant byproduct detected by GC-MS. Could this be decarboxylation?
A: Yes, this is a classic symptom of thermal degradation. The byproduct you are observing is likely 3-acetyloxolane, the decarboxylated product. At elevated temperatures, even in the absence of significant water, decarboxylation can occur, especially if the reaction time is prolonged or if acidic or basic impurities are present.[4]
Troubleshooting Steps:
Confirm the Byproduct's Identity: Obtain a mass spectrum of the impurity. The expected molecular weight of 3-acetyloxolane is significantly lower than your starting material. Use ¹H NMR to look for the disappearance of the methyl ester singlet (~3.7 ppm) and the methylene singlet (~3.5 ppm) of the β-keto ester, and the appearance of a new methyl singlet (~2.2 ppm) for the acetyl group.
Re-evaluate Thermal Conditions: If the reaction allows, reduce the temperature. Even a 10-20 °C reduction can dramatically decrease the rate of decarboxylation.
Check pH: Test the pH of your reaction mixture before heating. Unintended acidity or basicity can catalyze hydrolysis, which is the first step toward decarboxylation.
Q2: What is the maximum recommended temperature for handling this compound?
A: There is no absolute maximum temperature, as the rate of decarboxylation is dependent on time, solvent, and the presence of catalysts. However, as a general guideline, it is best to avoid temperatures above 60-70 °C whenever possible, especially for extended periods. For reactions requiring higher temperatures, special precautions are necessary (see Q3). Short-duration heating, such as during distillation, might be tolerable at higher temperatures under high vacuum, which lowers the boiling point.
Q3: My synthetic route requires temperatures exceeding 100 °C. What are my options to prevent decarboxylation?
A: This is a challenging scenario that requires rigorous control over the reaction environment.
Strictly Anhydrous Conditions: The most critical factor is the exclusion of water to prevent hydrolysis to the β-keto acid. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). Ensure all reagents are anhydrous.[5]
Use of Aprotic Solvents: Protic solvents (e.g., ethanol, water) can participate in the decarboxylation mechanism.[3] Use dipolar aprotic solvents like DMSO, DMF, or THF. However, be aware that some polar aprotic solvents can facilitate other side reactions at high temperatures.
Neutral pH: Ensure the reaction is run under strictly neutral conditions. Avoid both acid and base catalysts if they are not essential for your desired transformation. If a base is required, consider using a non-nucleophilic, sterically hindered base.
Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Consider Alternative Synthetic Routes: If decarboxylation remains a persistent issue, it may be necessary to investigate alternative synthetic strategies that operate under milder conditions, such as palladium-catalyzed approaches which can sometimes be performed at room temperature.[4]
Q4: Can I use a base like sodium methoxide with this compound?
A: Yes, but with extreme caution. Sodium methoxide will deprotonate the acidic α-hydrogen between the two carbonyl groups to form a stable enolate.[6] While this enolate is resistant to decarboxylation, any unreacted base or the presence of its conjugate acid (methanol) can promote side reactions, including Claisen condensation or hydrolysis if water is present.[5] Always use the base stoichiometrically if possible and under anhydrous conditions.
Preventative Strategies & Experimental Protocols
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting decarboxylation.
Protocol 1: General Handling and Storage
To ensure the long-term stability of Methyl 3-oxo-3-(oxolan-3-yl)propanoate, proper storage is critical.
Storage Temperature: Store the compound at low temperatures. For long-term storage, -20°C or below is recommended .[7]
Inert Atmosphere: Store the container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.
Container: Use a container with a tight-fitting seal, preferably with a PTFE liner to ensure an inert seal.
Protocol 2: Performing a High-Temperature Reaction (>80 °C)
This protocol outlines the critical steps to minimize decarboxylation when high temperatures are unavoidable.
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
Solvent Preparation: Use a high-purity, anhydrous solvent from a freshly opened bottle or one that has been dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) and distilled immediately before use.
Reagent Addition: Add the anhydrous solvent to the reaction flask via cannula or a dry syringe. Add Methyl 3-oxo-3-(oxolan-3-yl)propanoate and any other solid reagents under a positive pressure of inert gas.
Heating: Heat the reaction using a temperature-controlled oil bath or heating mantle with vigorous stirring.
Monitoring: Monitor the reaction closely using an appropriate technique (TLC, GC, LC-MS). Do not let the reaction run for an unnecessarily long time.
Work-up: Upon completion, cool the reaction to room temperature before quenching. Perform the aqueous work-up as quickly as possible, and consider using a buffered solution if pH control is critical during extraction.
Analytical Data for Identification
Accurate identification of the starting material and potential byproducts is crucial. NMR spectroscopy is a powerful tool for this purpose.[8]
Note: The compound exists in a keto-enol equilibrium, which can lead to additional, smaller signals in the NMR spectrum. The values above represent the major keto tautomer.[8]
References
Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society. [Link]
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. [Link]
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube (AK Lectures). [Link]
Technical Support Center: Troubleshooting Low Yields in Methyl 3-oxo-3-(oxolan-3-yl)propanoate Condensation Reactions
Introduction Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, typically achieved through a Claisen or re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, typically achieved through a Claisen or related condensation reaction, can be susceptible to low yields due to a variety of factors including reaction conditions, reagent quality, and competing side reactions.
This technical support guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles, users can systematically troubleshoot problems, optimize reaction conditions, and significantly improve product yields.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Problem 1: Very low or no product formation is observed, with starting materials largely unconsumed.
Question
Potential Cause
Recommended Solution & Explanation
Q1: I've mixed my reagents but TLC/GC-MS analysis shows only starting materials even after several hours. What's wrong?
1. Inactive or Insufficiently Strong Base: The base is the most critical component for initiating the condensation by generating the enolate. If the base is old, has been exposed to moisture, or is not strong enough to deprotonate the α-carbon of the methyl ester, the reaction will not start.[1]
Solution: • Use a fresh, properly stored base. Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are often preferred.[2] • Ensure anhydrous conditions. Any water will quench the base and the enolate.[1] Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). • Consider a stronger base. If using an alkoxide like sodium methoxide, ensure it is truly anhydrous. For challenging substrates, a stronger base like LDA, prepared in situ or used as a solution, may be necessary for quantitative enolate formation.[3]
2. Incorrect Reaction Temperature: Enolate formation is highly temperature-dependent. For bases like LDA, deprotonation must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions. The subsequent condensation may require warming, but if the initial deprotonation is inefficient, the reaction will not proceed.
Solution: • Strictly control the temperature during base addition and enolate formation. Use a cryo-bath (e.g., dry ice/acetone) for reactions involving LDA.[2] • Allow for gradual warming. After the enolate is formed, the acylating agent (e.g., oxolane-3-carbonyl chloride) should be added at low temperature, followed by a slow warm-up to room temperature or gentle heating as dictated by the specific protocol.
3. Poor Quality Starting Materials: Impurities in the starting methyl ester (e.g., methyl acetate or dimethyl carbonate) or the oxolane derivative can inhibit the reaction. The presence of acid impurities can neutralize the base, while other reactive functional groups can lead to undesired side reactions.
Solution: • Purify starting materials. Distill liquid reagents before use. Ensure solid reagents are dry and meet purity specifications. • Verify the structure and purity of the oxolane-3-carbonyl derivative. If using an acid chloride, ensure it has not hydrolyzed to the carboxylic acid.
Problem 2: The reaction produces a complex mixture of products with a low yield of the desired β-keto ester.
Question
Potential Cause
Recommended Solution & Explanation
Q2: My reaction works, but I get multiple spots on TLC and the yield of my target compound is below 30%. What are the likely side reactions?
1. Self-Condensation of the Starting Ester: If using a simple methyl ester like methyl acetate as the nucleophile source, it can self-condense to form methyl acetoacetate, consuming the starting material and reducing the yield of the desired crossed-Claisen product.[2]
Solution: • Use a strong, non-nucleophilic base at low temperature. Bases like LDA rapidly and quantitatively convert the ester to its enolate at -78 °C, minimizing the concentration of free ester available for self-condensation.[2] • Employ an excess of the non-enolizable partner if applicable, or add the enolizable ester slowly to a mixture of the base and the acylating agent.
2. Saponification (Ester Hydrolysis): If the base used is nucleophilic (e.g., NaOH, KOH, or even sodium methoxide in the presence of trace water), it can attack the ester carbonyl groups, leading to the formation of carboxylate salts.[4] This is especially problematic during work-up if conditions become basic at elevated temperatures.
Solution: • Use non-nucleophilic bases like NaH or LDA.[2] • Perform the reaction under strictly anhydrous conditions. • Conduct the work-up carefully. Quench the reaction at low temperature with a mild acid (e.g., saturated aq. NH₄Cl or dilute HCl) to neutralize the base before significant warming occurs.
3. Reversibility of the Reaction: The Claisen condensation is an equilibrium process.[2] The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester. If an insufficient amount of base is used (less than one full equivalent), the equilibrium may not favor the product.[5]
Solution: • Use at least one full equivalent of a strong base. For bases like NaH, the formation of H₂ gas drives the reaction forward.[2] • For bases like alkoxides, ensure the final deprotonation step is favorable to shift the equilibrium.
Problem 3: The reaction seems to work, but the product is lost or decomposes during work-up and purification.
Question
Potential Cause
Recommended Solution & Explanation
Q3: I see a good product spot on TLC of the crude reaction mixture, but my final isolated yield is very low. Where is it going?
1. Decarboxylation: β-keto esters are susceptible to hydrolysis and subsequent decarboxylation (loss of CO₂) to form a ketone, especially under harsh acidic or basic conditions, or at high temperatures.[6]
Solution: • Use mild work-up conditions. Quench with a buffered or weak acid solution (e.g., sat. aq. NH₄Cl). Avoid strong acids or bases and prolonged heating.[7] • Purify at or below room temperature. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) and avoid distillation unless under very high vacuum and low temperature.
2. Issues with Extraction/Isolation: The sodium enolate salt of the β-keto ester product can have significant water solubility. During the aqueous work-up, if the mixture is not sufficiently acidified, a portion of the product may remain in the aqueous layer, leading to low recovery.
Solution: • Ensure complete acidification. After quenching, acidify the aqueous layer to a pH of ~3-4 with dilute acid (e.g., 1M HCl) while keeping the mixture cool in an ice bath. This ensures the product is in its neutral, more organic-soluble form. • Perform multiple extractions. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂) three or four times to ensure complete recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best base for this condensation?A1: The optimal base depends on the specific reactants. For a crossed-Claisen condensation between methyl acetate and an oxolane-3-carbonyl derivative, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often ideal.[2] It provides rapid and quantitative formation of the kinetic enolate at low temperatures, minimizing self-condensation. Sodium Hydride (NaH) is another excellent choice as it is non-nucleophilic and the hydrogen gas byproduct drives the reaction forward.[2] Traditional bases like sodium ethoxide can work but may lead to lower yields due to equilibrium and self-condensation issues.[3]
Q2: Which solvent should I use?A2: Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) is the most common and effective solvent, especially for reactions involving LDA or NaH.[3] Other options include diethyl ether or toluene. It is critical that the solvent is thoroughly dried before use, as any moisture will destroy the strong bases and enolates involved.[1]
Q3: How can I monitor the reaction's progress effectively?A3: Thin-Layer Chromatography (TLC) is a simple and effective method.[8] Spot the reaction mixture alongside your starting materials on a silica gel plate. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The β-keto ester product should have an Rf value that is typically intermediate between the two starting esters. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, GC-MS can be used on quenched aliquots of the reaction mixture.
Q4: My final product appears to be an oil, but the literature reports a solid. What should I do?A4: The physical state can be highly dependent on purity. If your product is an oil, it likely contains solvent residue or impurities. Try purifying it again carefully via flash column chromatography. If the product is pure by NMR but remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a nonpolar solvent (like hexane or diethyl ether) and cooling it slowly in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Experimental Protocols & Visualizations
Protocol 1: Synthesis using NaH in THF
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents).
Washing: Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil, then carefully decant the hexane.
Solvent Addition: Add anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
Enolate Formation: Slowly add a solution of methyl acetate (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir at 0 °C for 1 hour or until hydrogen evolution ceases.
Condensation: Add a solution of the oxolane-3-carbonyl derivative (e.g., methyl oxolane-3-carboxylate, 1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~4 with 1M HCl. Extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Simplified Reaction Mechanism
This diagram illustrates the key steps of the Claisen condensation.
Caption: Key mechanistic steps in the Claisen condensation.
References
BenchChem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones.
BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
Alfa Chemistry. (n.d.). Dieckmann Condensation.
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
Chemistry Steps. (2020, April 8). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]
Chen, J., Joseph, D., Xia, Y., & Lee, S. (2021). Activated Amides as Acylating Reagents for the Cross-Coupling with Esters: A General Method for the Synthesis of β-Ketoesters. The Journal of Organic Chemistry, 86(8), 5943–5953.
Iida, A., Osada, J., Nagase, R., Misaki, T., & Tanabe, Y. (2007). Highly Efficient and General Method for C-Acylation of Ketene Silyl (Thio)
Maggiulli, C. A., & Munro, H. E. (1964). U.S. Patent No. 3,142,692. Washington, DC: U.S.
Harris, T. M., & Murray, T. P. (1976). The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry, 54(5), 772-777.
Darkstar. (2016, December 12). Re: Claisen Reaction. ScienceMadness Discussion Board.
Reddit. (2024, February 20). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry.
O'Neill, J., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11, 25873-25893.
Zhang, W., et al. (2003). Method for preparing acyclic beta keto ester. CN100335456C.
Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]
MolPort. (n.d.). methyl 3-oxo-3-(oxolan-3-yl)propanoate. Retrieved from [Link]
ScienceMadness Discussion Board. (2016, December 12). Claisen Reaction. Retrieved from [Link]
Reddit. (2024, February 20). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
Technical Support Center: Solvent Optimization for Methyl 3-oxo-3-(oxolan-3-yl)propanoate Synthesis
Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that synthesizing β-keto esters containing sensitive heterocyclic rings—such as Methyl 3-oxo-3-(oxolan-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that synthesizing β-keto esters containing sensitive heterocyclic rings—such as Methyl 3-oxo-3-(oxolan-3-yl)propanoate—requires precise control over reaction microenvironments.
The most robust and scalable method for synthesizing this compound is the two-step Meldrum's acid route :
Acylation of Meldrum's acid with oxolane-3-carbonyl chloride (tetrahydrofuran-3-carbonyl chloride).
Methanolysis and Decarboxylation of the resulting intermediate.
Below, you will find our comprehensive troubleshooting guide, optimized solvent data, and self-validating protocols designed to maximize your yield and purity.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my acylation step yielding a complex mixture with low conversion, and which solvent is optimal?A: The choice of solvent dictates the solubility of the enolate complex and the stability of the acyl chloride. Dichloromethane (DCM) is the optimal solvent, typically yielding >85% conversion[1]. Halogenated hydrocarbons stabilize the intermediate complexes and ensure complete dissolution[2]. In contrast, using Toluene often leads to near-zero yield due to the poor solubility of the Meldrum's acid-base complex, while THF can cause side reactions if it is not strictly anhydrous[1]. Always perform the initial addition at 0 °C to prevent thermal degradation of the acyl chloride.
Q2: I am observing significant O-acylation instead of the desired C-acylation. How do I correct this?A: O-acylation is a rapid kinetic process, whereas C-acylation is the desired thermodynamic outcome. To drive the reaction toward the thermodynamic C-acylated product, ensure you are using a sufficient excess of base (typically 2.0–2.5 equivalents of Pyridine). DCM facilitates the intermolecular rearrangement from the O-acyl to the C-acyl intermediate much better than highly polar aprotic solvents like Acetonitrile (MeCN), which tend to trap the kinetic product.
Q3: My acyl-Meldrum's acid intermediate decomposes during silica gel chromatography. How should I purify it?A:Do not purify the acyl-Meldrum's acid intermediate via column chromatography. Literature and field experience confirm that acylated Meldrum's acid derivatives are highly prone to hydrolysis and decomposition on acidic silica gel[1]. Instead, perform a simple aqueous workup (washing with dilute HCl to remove the base), dry the organic layer, concentrate it under reduced pressure, and use the crude intermediate directly in the methanolysis step[1].
Q4: What is the mechanistic reason for refluxing the intermediate in methanol, and why must it be strictly anhydrous?A: Heating the acyl-Meldrum's acid intermediate triggers a thermal pericyclic reaction, releasing acetone and carbon dioxide to form a highly reactive α-oxoketene intermediate ()[3]. Methanol acts as the nucleophile, trapping the ketene to form the desired β-keto ester. If trace water is present, it will competitively trap the ketene to yield a β-keto acid, which rapidly decarboxylates into a simple methyl ketone byproduct, severely compromising your yield.
Part 2: Solvent Optimization Data
The table below summarizes the quantitative and qualitative effects of different solvents during the Step 1 Acylation process.
Solvent
Solubility of Meldrum's Acid
Base Compatibility
Typical Yield (Acylation)
Causality & Observations
Dichloromethane (DCM)
High
Excellent (Pyridine)
>85%
Optimal choice; stabilizes the thermodynamic C-acylation product and prevents intermediate precipitation.
Tetrahydrofuran (THF)
Moderate
Good
40–60%
Hygroscopic nature often introduces trace water, leading to premature hydrolysis of the acyl chloride.
Acetonitrile (MeCN)
High
Moderate
30–50%
High polarity favors the kinetic O-acylation pathway over the desired C-acylation.
Toluene
Low
Poor
<10%
Poor solubility of the Meldrum's acid-base complex leads to unreacted starting materials and reaction stalling.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every step in this workflow is designed with built-in causality to validate the chemical environment.
Step 1: Synthesis of the Acyl-Meldrum's Acid Intermediate
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon) to establish a strictly anhydrous environment.
Dissolution: Dissolve Meldrum's acid (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.
Causality: DCM ensures complete dissolution of the reagents and stabilizes the thermodynamic C-acylation pathway[2].
Base Addition: Add Pyridine (2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.
Causality: Excess base is required to deprotonate Meldrum's acid and drive the equilibrium toward C-acylation. Cooling prevents exothermic degradation.
Acylation: Dissolve oxolane-3-carbonyl chloride (1.0 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
Causality: Slow addition at 0 °C minimizes localized heating and suppresses the formation of kinetic O-acylation byproducts[1].
Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Workup (Critical): Quench the reaction by washing the organic layer with 1M HCl (3x).
Causality: Acid washing protonates and removes residual pyridine, which would otherwise cause base-catalyzed decomposition during concentration.
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the crude product immediately for Step 2 [1].
Step 2: Methanolysis to Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Dissolution: Dissolve the crude acyl-Meldrum's acid intermediate in strictly anhydrous Methanol (approx. 0.2 M).
Causality: Anhydrous conditions are critical; trace water will trap the α-oxoketene intermediate to form a β-keto acid, which decarboxylates into an unwanted methyl ketone[3].
Thermal Activation: Heat the solution to reflux (65 °C) and stir for 2-4 hours.
Causality: Reflux temperatures provide the activation energy required for the thermal extrusion of acetone and CO₂, generating the reactive α-oxoketene[3].
Monitoring: Monitor the reaction via TLC or LC-MS until the intermediate is fully consumed.
Purification: Concentrate the methanol under reduced pressure. Purify the resulting crude β-keto ester via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to obtain pure Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Part 4: Mechanistic Workflow Visualization
Workflow and α-oxoketene mechanism for β-keto ester synthesis via Meldrum's acid.
References
Title: Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Title: Synthetic Studies towards the Cadiolides (Solvent Optimization & Chromatography Avoidance)
Source: University of New Haven
URL: [Link]
Title: Process for preparation of racemic Nebivolol (US20070149612A1)
Purification techniques for removing unreacted Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Technical Support Center: Troubleshooting & Purification Guide for Methyl 3-oxo-3-(oxolan-3-yl)propanoate Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting & Purification Guide for Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex purification of reaction mixtures containing unreacted Methyl 3-oxo-3-(oxolan-3-yl)propanoate (CAS: 1361235-92-8)[1].
As a
β
-keto ester containing a tetrahydrofuran (oxolane) ring, this compound presents unique physicochemical challenges. The oxolane ring acts as a strong hydrogen-bond acceptor, while the
β
-keto ester moiety undergoes keto-enol tautomerism and can chelate residual metals. Standard purification techniques often fail due to these competing properties. Below, we provide field-proven, causality-driven troubleshooting steps and self-validating protocols to isolate your target product efficiently.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my target product co-elute or streak heavily on silica gel when contaminated with unreacted Methyl 3-oxo-3-(oxolan-3-yl)propanoate?The Causality: The streaking is caused by the keto-enol tautomerization of the
β
-keto ester. On the acidic surface of standard silica gel, the enol form creates a highly polar, dynamic hydrogen-bonding network with the silanol groups. Furthermore, the oxolane ether oxygen exacerbates this retention.
The Solution: Deactivate the silica. If your target product is acid-stable, add 1% Acetic Acid to your mobile phase to suppress the ionization of the silica silanols. If your product is acid-sensitive, use 1% Triethylamine (TEA) or switch to neutral Alumina chromatography.
Q2: I cannot separate the unreacted starting material by distillation because my target product degrades at high temperatures. What is a scalable alternative?The Causality: The combined molecular weight and hydrogen-bonding capacity of the ester, ketone, and oxolane ring give this compound a relatively high boiling point, often requiring temperatures >120°C even under vacuum, which can induce decarboxylation or retro-Claisen condensations.
The Solution: Utilize chemical scavenging. Macroporous polymer-supported primary amines (e.g., benzylamine resins) will selectively react with the 1,3-ketoester to form a stable, covalently bound enamine[2]. Because the reagent is macroscopic, the unreacted starting material is simply filtered away, leaving your thermally sensitive product intact in the filtrate.
Q3: Can I use a simple aqueous workup to wash away the unreacted
β
-keto ester?The Causality: Yes, but with strict pH control. The active methylene protons between the ketone and the ester have a pKa of approximately 11.
The Solution: A cold, dilute alkaline wash (e.g., 0.5 M NaOH or 1 M Na2CO3) will deprotonate the
β
-keto ester, pulling the resulting enolate into the aqueous layer[3]. Warning: This is only viable if your target product is not susceptible to base-catalyzed ester hydrolysis.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning they contain built-in analytical checkpoints to confirm success before proceeding to the next step.
Best for: Base-sensitive or thermally labile target products.
Preparation: Dissolve the crude reaction mixture in a non-nucleophilic, low-swelling solvent such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Scavenger Addition: Add 3.0 to 5.0 equivalents of a macroporous polymer-supported benzylamine resin (relative to the calculated remaining Methyl 3-oxo-3-(oxolan-3-yl)propanoate)[2]. Causality: Macroporous resins are chosen over gel-type resins because their permanent porosity ensures high reaction kinetics even in solvents that do not swell the polymer matrix.
Agitation: Stir gently at room temperature for 4 to 12 hours. Avoid magnetic stir bars that grind the resin; use an overhead stirrer or orbital shaker.
Validation Check: Withdraw a 10 µL aliquot, filter through a cotton plug, and analyze via TLC (stain with KMnO
4
or PMA). If the
β
-keto ester spot persists, add 1.0 eq more resin and stir for an additional 2 hours. This ensures the scavenging is complete before workup.
Isolation: Filter the mixture through a medium-porosity glass frit. Wash the resin cake with 2 column volumes of DCM to elute any trapped target product. Concentrate the filtrate under reduced pressure.
Protocol B: Girard's Reagent T Derivatization (Aqueous Partitioning)
Best for: Highly lipophilic target molecules that are stable to mild acid.
Derivatization: Dissolve the crude mixture in Ethanol containing 10% Acetic Acid. Add 1.5 equivalents of Girard's Reagent T (Trimethylacetylhydrazide ammonium chloride).
Reaction: Heat the mixture to 60°C for 1–2 hours. Causality: Girard's Reagent T reacts selectively with the ketone moiety to form a hydrazone. The reagent introduces a pre-charged quaternary ammonium group, abruptly shifting the unreacted starting material's partition coefficient (LogP) to make it exclusively water-soluble[4].
Partitioning: Cool the mixture to room temperature, concentrate to remove the bulk of the ethanol, and partition the residue between DCM and distilled water.
Validation Check: Analyze the aqueous layer via LC-MS. The detection of the pre-charged hydrazone mass confirms the successful capture of the starting material.
Isolation: Extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, dry over Na
2
SO
4
, and concentrate to yield the purified target product.
Part 3: Quantitative Data & Method Comparison
The following table summarizes the operational metrics for each purification strategy to aid in rapid decision-making.
Purification Method
Mechanism of Action
Scalability
Target Product Compatibility
Est. Time
Efficiency (% Removal)
Polymer Scavenging
Covalent enamine formation
High (kg scale)
Excellent (Neutral conditions)
4–12 hrs
> 98%
Girard's Reagent T
Hydrazone derivatization
Medium (g scale)
Good (Requires mild heat/acid)
2–4 hrs
> 95%
Alkaline Wash
Deprotonation (pKa ~11)
High (kg scale)
Poor (Base-sensitive targets)
1 hr
~ 85–90%
Silica Gel Chrom.
Adsorption / Desorption
Low (mg to g)
Good (Non-polar targets)
3–6 hrs
Variable (Streaking)
Part 4: Workflow Visualization
Use the following decision matrix to select the optimal purification pathway based on the chemical stability of your target product.
Decision matrix for selecting the optimal purification workflow for beta-keto ester removal.
Technical Support Center: Overcoming Steric Hindrance in Methyl 3-oxo-3-(oxolan-3-yl)propanoate Amidation
Welcome to the technical support center for the amidation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the amidation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The inherent steric hindrance around the carbonyl group of the oxolane moiety can often lead to low yields and incomplete reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these synthetic hurdles.
Understanding the Challenge: Steric Hindrance
The primary obstacle in the amidation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate is the steric bulk surrounding the electrophilic carbonyl carbon. The tetrahedral nature of the oxolane (tetrahydrofuran) ring, particularly with substitution at the 3-position, creates a sterically congested environment. This hinders the approach of the amine nucleophile, slowing down the reaction rate and often leading to undesired side reactions or unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: My standard amidation protocol with EDC/HOBt is giving very low yields. What is the likely cause?
A1: Low yields with standard carbodiimide coupling reagents like EDC in the presence of HOBt are common for this substrate due to the significant steric hindrance.[1][2] The O-acylisourea intermediate formed is likely too sterically encumbered to be efficiently intercepted by the amine nucleophile.[3] Furthermore, the nucleophilicity of the amine itself might be insufficient to attack the congested carbonyl center.
Q2: I am observing the formation of byproducts in my reaction mixture. What could they be?
A2: Common byproducts in amidation reactions, especially when forcing conditions are used, can include N-acylurea (if a carbodiimide is used without an additive or if the active ester is slow to react), and products resulting from side reactions of the starting materials or reagents.[3] It's also possible to see byproducts from reactions involving the enol form of the β-keto ester.
Q3: Can I use a stronger base to deprotonate the amine and increase its nucleophilicity?
A3: While using a stronger, non-nucleophilic base like DBU or a metal hydride might seem intuitive, it can lead to complications with a β-keto ester. These bases can deprotonate the α-carbon of the β-keto ester, leading to enolate formation and potential side reactions such as self-condensation or decomposition. A bulky, non-nucleophilic organic base like DIPEA or 2,4,6-collidine is generally preferred to neutralize any acid formed and to deprotonate the amine salt without causing unwanted side reactions.[4][5]
Q4: Is there a way to activate the methyl ester directly for amidation without involving the free carboxylic acid?
A4: Direct amidation of unactivated esters is challenging and often requires harsh conditions or specific catalysts.[6][7][8] For sterically hindered systems, this approach is generally less effective than activating the corresponding carboxylic acid. One potential but less common approach involves the use of a palladium catalyst to facilitate the cross-coupling of the ester with an aniline derivative.[8] Another method uses N-heterocyclic carbenes to catalyze the amidation of unactivated esters with amino alcohols.[7]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the amidation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Problem: Low to No Product Formation
Possible Cause 1: Insufficient Activation of the Carboxylic Acid
The steric hindrance of the substrate requires a highly reactive activated intermediate.
Solution: Employ More Powerful Coupling Reagents.
Uronium/aminium-based coupling reagents are generally more effective than carbodiimides for sterically demanding substrates.[1][4][9]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings.[10] The presence of the 7-azabenzotriazole (HOAt) leaving group in the active ester intermediate leads to faster reaction kinetics and higher coupling efficiency, a phenomenon known as the "7-aza effect".[4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While also effective, HBTU is generally considered slightly less reactive than HATU for sterically hindered substrates.[4][10]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is another powerful coupling reagent that can be effective in challenging cases.[11]
dot
Caption: Reaction pathway showing the role of additives in carbodiimide-mediated amidation.
Recommended Protocol for Difficult Amidations
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered substrates.
[10]
Materials:
Methyl 3-oxo-3-(oxolan-3-yl)propanoate (or the corresponding carboxylic acid)
Amine of choice
HATU
Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the active ester.
Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.
Reaction: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as TLC or LC-MS. For highly hindered substrates, gentle heating (e.g., 40-50 °C) may be required. Reaction times can vary from a few hours to overnight.
[12]5. Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.
[12]6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Alternative Strategy: Acid Chloride Formation
For extremely challenging cases where even the most powerful coupling reagents fail, converting the carboxylic acid to the corresponding acid chloride can be an effective, albeit more harsh, alternative.
Materials:
Carboxylic acid derived from Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Oxalyl chloride or thionyl chloride
Catalytic amount of DMF
Anhydrous dichloromethane (DCM)
Amine of choice
A non-nucleophilic base (e.g., triethylamine or DIPEA)
Procedure:
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution in an ice bath and slowly add oxalyl chloride (1.5-2.0 equivalents). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
[13]2. Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. It is often advisable to co-evaporate with anhydrous toluene a few times to ensure all volatile reagents are removed.
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool in an ice bath. In a separate flask, dissolve the amine (1.2 equivalents) and a non-nucleophilic base (2.0-3.0 equivalents) in anhydrous DCM. Slowly add the amine solution to the acid chloride solution.
Reaction and Work-up: Allow the reaction to stir at room temperature and monitor its progress. Once complete, perform an aqueous work-up similar to the one described in the HATU protocol.
Purification: Purify the crude product by column chromatography.
Table 1: Comparison of Common Coupling Reagents for Difficult Amidations
Coupling Reagent
Class
Advantages
Disadvantages
EDC/HOBt
Carbodiimide
Cost-effective, common.
Often inefficient for sterically hindered substrates, risk of N-acylurea formation. [1][2]
HATU
Uronium/Aminium
Highly efficient for hindered substrates, low racemization, fast reaction rates. [4][10]
Higher cost, moisture sensitive.
HBTU
Uronium/Aminium
Good efficiency, widely used.
Generally less reactive than HATU for very difficult couplings. [4]
PyBOP
Phosphonium
Effective for many systems.
Can be less effective than HATU for the most challenging cases.
Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Catalysis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the asymmetric catalysis of methyl 3-oxo-3-(oxolan-3-yl)propanoate. This guide is designed to provide in-depth t...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the asymmetric catalysis of methyl 3-oxo-3-(oxolan-3-yl)propanoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high enantiomeric excess (ee). As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantiomeric excess (ee) in the asymmetric hydrogenation of methyl 3-oxo-3-(oxolan-3-yl)propanoate?
A1: Low enantioselectivity in this reaction typically stems from a few key areas:
Suboptimal Catalyst System: The choice of chiral ligand and metal precursor is paramount. While Ru-BINAP systems are a good starting point for β-keto esters, the specific derivative of the BINAP ligand can significantly influence the outcome.[1]
Incorrect Reaction Conditions: Temperature, hydrogen pressure, and solvent play a critical role. For instance, lower temperatures often lead to higher enantioselectivity.[1]
Presence of Impurities: Water or other impurities in the substrate, solvent, or hydrogen gas can poison the catalyst or interfere with the catalytic cycle.
Inappropriate Substrate Concentration: High substrate concentrations can sometimes lead to side reactions or catalyst inhibition.
Q2: Which analytical techniques are recommended for determining the enantiomeric excess of the product, methyl 3-hydroxy-3-(oxolan-3-yl)propanoate?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most reliable methods.
Chiral HPLC: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of β-hydroxy esters.[2][3] A mobile phase of hexane/isopropanol is a common starting point.
Chiral GC: Derivatization of the hydroxyl and/or carboxylic acid functionality may be necessary to improve volatility and separation.
Q3: Are there any alternatives to Ru-based catalysts for this transformation?
A3: Yes, biocatalysis presents a powerful alternative. Whole-cell systems like Candida parapsilosis or isolated ketoreductase (KRED) enzymes can exhibit excellent enantioselectivity in the reduction of β-keto esters.[4] These methods often proceed under mild, aqueous conditions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the asymmetric catalysis of methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Issue 1: Low Enantiomeric Excess (ee < 80%)
Potential Cause & Explanation
Suggested Solution
Suboptimal Chiral Ligand: The steric and electronic properties of the chiral ligand are crucial for creating a chiral pocket that effectively differentiates the two faces of the ketone. The oxolane moiety of the substrate may require a specific ligand architecture for optimal interaction.
Protocol 1: Catalyst/Ligand Screening. Systematically screen a panel of chiral diphosphine ligands. While (R)- or (S)-BINAP is a standard starting point, consider derivatives like Tol-BINAP or Xyl-BINAP which have different steric profiles.
Incorrect Solvent Choice: The solvent influences catalyst solubility, stability, and the transition state of the reaction. Alcoholic solvents like methanol or ethanol can act as proton sources, facilitating product release from the catalyst and increasing reaction rates.[5] However, the polarity and coordinating ability of the solvent can also impact the chiral induction.
Protocol 2: Solvent Screening. Evaluate a range of solvents with varying polarities. Start with methanol and ethanol. If ee remains low, consider less polar, non-coordinating solvents like dichloromethane (DCM) or tetrahydrofuran (THF) in combination with an alcohol co-solvent.
Reaction Temperature is Too High: Higher temperatures increase reaction rates but can decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states.
Optimize Temperature. Perform the reaction at a lower temperature. Start at room temperature (25°C) and incrementally decrease to 0°C or even -20°C. Monitor both conversion and ee at each temperature.
Presence of Water: Water can hydrolyze the catalyst or interfere with the coordination of the substrate, leading to a decrease in both activity and enantioselectivity.
Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry the substrate and catalyst under high vacuum before use. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).
Issue 2: Low or Inconsistent Yield
Potential Cause & Explanation
Suggested Solution
Catalyst Deactivation: The ruthenium catalyst can be sensitive to oxygen and other impurities. Incomplete removal of air from the reaction vessel is a common cause of catalyst deactivation.
Improve Inert Atmosphere Technique. Use Schlenk line or glovebox techniques for catalyst and reagent handling. Ensure the reaction vessel is properly sealed and purged with high-purity hydrogen gas before pressurizing.
Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have reached completion due to insufficient driving force (pressure) or time.
Optimize Reaction Parameters. Gradually increase the hydrogen pressure (e.g., from 10 atm to 50 atm). Monitor the reaction progress over time using TLC or GC to determine the optimal reaction time.
Product Inhibition: The product, a β-hydroxy ester, can sometimes coordinate to the catalyst and inhibit its activity, especially at high conversions.
Fed-Batch Approach. If product inhibition is suspected, consider a fed-batch process where the substrate is added gradually to maintain a low concentration throughout the reaction.
Issue 3: Formation of Byproducts
Potential Cause & Explanation
Suggested Solution
Over-reduction: Under harsh conditions (high pressure, high temperature, or prolonged reaction time), the ester group may be reduced to an alcohol.
Milder Reaction Conditions. Reduce the hydrogen pressure and/or temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Substrate Degradation: The β-keto ester may be unstable under the reaction conditions, especially in the presence of strong acids or bases.
Use of Additives. The addition of a mild acid or base can sometimes improve catalyst performance and prevent substrate degradation.[5] However, this should be done cautiously as it can also affect enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation
This protocol provides a starting point for the optimization of the asymmetric hydrogenation of methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [RuCl₂((R)-BINAP)] (1 mol%) and the appropriate anhydrous solvent (e.g., methanol, 0.1 M).
Reaction Setup: In a separate Schlenk flask, dissolve methyl 3-oxo-3-(oxolan-3-yl)propanoate (1 equivalent) in the same anhydrous solvent.
Catalyst Activation (if required): Some protocols may require pre-activation of the catalyst. This can involve stirring the catalyst solution under a hydrogen atmosphere for a period before adding the substrate.
Reaction: Transfer the substrate solution to the catalyst solution via cannula.
Hydrogenation: Purge the flask with hydrogen gas (3 times) and then pressurize the vessel to the desired pressure (e.g., 10-50 atm).
Stirring: Stir the reaction mixture vigorously at the desired temperature (e.g., 25°C) for the specified time (e.g., 12-24 hours).
Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Caption: Troubleshooting Flowchart for Low Enantiomeric Excess.
References
This guide synthesizes information from a range of established principles in asymmetric catalysis. For further reading, please consult the references below.
Asymmetric Hydrogenation of 3-Oxo Carboxylates Using Binap-Ruthenium Complexes: (R)-(−)-Methyl 3-Hydroxybutanoate. Request PDF.[Link]
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.[No valid URL provided]
Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas.[Link]
Asymmetric reduction of alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: insights into solvent and substrate optimisation of the biocatalytic reaction. PubMed.[Link]
Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. ResearchGate.[Link]
Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst. RSC Publishing.[Link]
Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. PMC.[Link]
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.[Link]
Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.[Link]
asymmetric-hydrogen
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild.[No valid URL provided]
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.[Link]
Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase Ch KRED12. PubMed.[Link]
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.[Link]
Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace.[Link]
Asymmetric Reduction of Alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: Insights into Solvent and Substrate Optimisation of the Biocatalytic Reaction. OUCI.[Link]
Recent Advances in Separation and Analysis of Chiral Compounds.[No valid URL provided]
Lowest transition state for the chirality-determining step in Ru((R)-BINAP)-catalyzed asymmetric hydrogenation of methyl-3-oxobutanoate. PubMed.[Link]
Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12. ResearchGate.[Link]
Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes. RSC Publishing.[Link]
Hydrogenation of geraniol using ruthenium–BINAP catalysts. Åbo Akademi University Research Portal.[Link]
Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation. MDPI.[Link]
Study of the catalytic activity of methylene-bridged dicationic –SO3H-functionalized imidazolium phosphomolybdate hybrids for the one-pot sequential synthesis of 3-substituted indoles. RSC Publishing.[Link]
Role of Lewis Acids in Preventing the Degradation of Dithioester-Dormant Species in the RAFT Polymerization of Acrylamides in Me. ChemRxiv.[Link]
Technical Support Center: Minimizing Side Reactions During the Enolization of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Welcome to the technical support center for advanced synthetic methodologies. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers working with Methyl 3-oxo-3-(oxolan-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced synthetic methodologies. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers working with Methyl 3-oxo-3-(oxolan-3-yl)propanoate. Our focus is to empower you with the mechanistic understanding and practical protocols required to minimize common side reactions during its crucial enolization step, ensuring high-yield, clean conversions for your drug development and research programs.
Core Principles: Mastering the β-Keto Ester Enolate
Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a versatile β-keto ester. The key to its synthetic utility lies in the selective deprotonation of the α-carbon situated between the two carbonyl groups. The protons at this position are significantly acidic (pKa ≈ 11-13) due to the resonance stabilization of the resulting conjugate base.[1][2] However, the formation of this enolate is not without challenges. Success hinges on understanding three core principles: irreversible enolate formation, suppression of intermolecular reactions, and controlling the ambident nucleophilicity of the enolate.
This guide is structured as a series of troubleshooting questions you may encounter in the lab. Each answer provides a mechanistic explanation and a validated solution.
Troubleshooting Guide & FAQs
Q1: My reaction is low-yielding, and I recover a significant amount of starting material. What is causing incomplete deprotonation?
A1: Incomplete deprotonation is almost always a consequence of using a base that is not strong enough to drive the acid-base equilibrium to completion.
Mechanistic Insight: The enolization of a β-keto ester is a reversible process. For complete conversion to the enolate, the base used must have a conjugate acid with a pKa significantly higher than that of the β-keto ester.[3][4] Using a base with a pKa close to that of the substrate, such as an alkoxide (e.g., NaOEt, pKa of EtOH ≈ 16), will only establish an equilibrium, leaving a substantial amount of the starting material unreacted at any given time.[1][3] This unreacted starting material is unavailable for reaction with your electrophile and can also participate in side reactions.
Solution: Employ a strong, non-nucleophilic base to ensure rapid, quantitative, and irreversible deprotonation. Lithium diisopropylamide (LDA) and sodium hydride (NaH) are superior choices.
Table 1: Comparison of Bases for Enolization of β-Keto Esters
Base
Formula
pKa of Conjugate Acid
Typical Conditions
Advantages
Disadvantages
Sodium Ethoxide
NaOEt
~16
EtOH, 0 °C to RT
Inexpensive, easy to handle
Reversible deprotonation, promotes self-condensation, risk of transesterification
Sodium Hydride
NaH
>45
Anhydrous THF, 0 °C to RT
Irreversible deprotonation, non-nucleophilic
Heterogeneous reaction can be slow, flammable (H₂ gas byproduct)[3][5]
Requires anhydrous/anaerobic conditions, must be freshly prepared or titrated
Pro-Tip: For maximum conversion, use 1.05 equivalents of LDA at -78 °C in anhydrous THF. This ensures all your substrate is converted to the lithium enolate before you introduce the electrophile.[8]
Q2: I'm observing a significant byproduct with a much higher molecular weight. What is this and how can it be prevented?
A2: This is the classic signature of a self-condensation reaction, specifically a Claisen condensation.
Mechanistic Insight: If enolate formation is not instantaneous and complete, the generated enolate (a potent nucleophile) will attack the electrophilic ester carbonyl of an unreacted starting material molecule.[9][10][11] This leads to the formation of a dimeric β-keto ester byproduct, consuming your starting material and reducing the yield of your desired product.
Solution: The strategy is to ensure that at no point do significant concentrations of the enolate and the starting ester coexist.
Inverse Addition: Add the solution of Methyl 3-oxo-3-(oxolan-3-yl)propanoate slowly to a solution of the strong base (e.g., LDA in THF at -78 °C). This maintains an excess of base throughout the addition, ensuring that each molecule of the β-keto ester is immediately deprotonated upon entering the reaction flask.
Low Temperature: Perform the enolate formation at -78 °C (a dry ice/acetone bath).[7] This low temperature drastically slows the rate of the bimolecular Claisen condensation, even if small amounts of starting material are present locally.[6] The deprotonation by LDA, however, remains extremely fast.
Complete Conversion: Allow the enolate formation to proceed to completion (typically 30-60 minutes at -78 °C) before adding your electrophile.
Q3: My desired product seems to have formed, but after workup, I isolate the corresponding carboxylic acid, Methyl 3-oxo-3-(oxolan-3-yl)oic acid.
A3: You are observing ester hydrolysis, also known as saponification.
Mechanistic Insight: The methyl ester functionality is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions.[1] This side reaction can be introduced by:
Using an aqueous base (e.g., NaOH, KOH) for the enolization step.
Contamination of the reaction with water from wet solvents, reagents, or glassware.
Using a harsh aqueous basic solution during the reaction quench or workup.
Solution: Rigorous exclusion of water is paramount.
Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably distilled from an appropriate drying agent or obtained from a solvent purification system.
Use Non-Hydroxide Bases: Never use aqueous hydroxide bases for this transformation. Stick to non-nucleophilic amide bases like LDA or metal hydrides like NaH.[5]
Controlled Quench: Quench the reaction at low temperature (-78 °C) by adding a saturated aqueous solution of a mild acid salt, such as ammonium chloride (NH₄Cl). Avoid quenching with strong acids or bases.
Q4: I am attempting an alkylation, but I'm getting a mixture of C-alkylated and O-alkylated products. How do I control the selectivity?
A4: This is a classic problem of ambident nucleophilicity. The reaction site (Carbon vs. Oxygen) is influenced by the reaction conditions and the nature of the electrophile.
Mechanistic Insight: An enolate has two nucleophilic sites: the α-carbon and the oxygen atom.[12][13] Reaction at the carbon (C-alkylation) is often the thermodynamically favored pathway, while reaction at the oxygen (O-alkylation) can be kinetically favored under certain conditions.[14] The outcome is governed by Hard and Soft Acid-Base (HSAB) theory.[15]
C-Alkylation (Desired for most C-C bond formations): Favored with "softer" electrophiles (e.g., alkyl iodides, bromides, and tosylates) and in less polar solvents (like THF), where the metal cation (e.g., Li⁺) coordinates more tightly to the oxygen, sterically hindering O-alkylation.[16]
O-Alkylation (Forms an enol ether): Favored with "harder" electrophiles, most notably silyl halides (e.g., TMSCl).[12][13] The strong oxygen-silicon bond provides a powerful thermodynamic driving force for O-silylation.[13]
Solution:
To Favor C-Alkylation: Use LDA in THF. The lithium counter-ion will coordinate to the oxygen. Use a soft electrophile like an alkyl iodide (R-I).
To Favor O-Alkylation: If the goal is to form the silyl enol ether as a stable intermediate, use a hard electrophile like trimethylsilyl chloride (TMSCl). This reaction is typically very selective for the oxygen atom.
Recommended Experimental Protocol
This protocol for kinetic enolate formation and subsequent alkylation is designed to minimize the side reactions discussed above.
Protocol: Kinetic Enolate Formation and Alkylation
Reagents & Equipment:
Oven-dried, three-neck round-bottom flask with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.
Anhydrous tetrahydrofuran (THF).
Diisopropylamine, freshly distilled.
n-Butyllithium (n-BuLi), titrated solution.
Methyl 3-oxo-3-(oxolan-3-yl)propanoate, purified and dried.
Alkyl halide (electrophile).
Saturated aqueous NH₄Cl solution.
Procedure:
Apparatus Setup: Assemble the dry glassware under a positive pressure of inert gas (N₂ or Ar).
LDA Preparation (In Situ):
To the reaction flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
Add diisopropylamine (1.1 eq) via syringe.
Slowly add n-BuLi (1.05 eq) dropwise.
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
Enolate Formation (Inverse Addition):
Dissolve Methyl 3-oxo-3-(oxolan-3-yl)propanoate (1.0 eq) in a minimal amount of anhydrous THF in a separate dry flask.
Using a syringe pump for controlled delivery, add the substrate solution dropwise to the cold LDA solution over 30 minutes.
Stir the resulting pale-yellow enolate solution at -78 °C for an additional 45 minutes.
Alkylation:
Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature if necessary, but this should be optimized on a case-by-case basis.
Workup:
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature.
Proceed with a standard aqueous workup (extraction with a suitable organic solvent like ethyl acetate, washing the organic layer with brine, drying over Na₂SO₄, and concentrating in vacuo).
Purify the crude product via flash column chromatography.
References
JoVE. (2023). Regioselective Formation of Enolates. JoVE Science Education Database. Available at: [Link]
LibreTexts Chemistry. (2014). 19.8: Using LDA to Form an Enolate Ion. Available at: [Link]
University of Calgary. Kinetic vs. Thermodynamic Enolates. Available at: [Link]
LibreTexts Chemistry. (2014). 19.8 Using LDA to Form an Enolate Ion. Available at: [Link]
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]
ChemHelper. (2018). Kinetic and thermodynamic enolates. YouTube. Available at: [Link]
University of Liverpool. Lecture 4 Enolates in Synthesis. Available at: [Link]
Making Molecules. (2024). Lithium enolates & enolate equivalents. Available at: [Link]
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available at: [Link]
LibreTexts Chemistry. (2019). 23.3 Enolates. Available at: [Link]
LibreTexts Chemistry. (2019). 21.5: Enolates of Unsymmetrical Carbonyl Compounds. Available at: [Link]
Gronert, S. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3320-3329. Available at: [Link]
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Available at: [Link]
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Available at: [Link]
Pearson+. Predict the products of self-condensation of the following esters.... Available at: [Link]
University of Illinois Springfield. Chapter 21: Ester Enolates. Available at: [Link]
AK Lectures. (2015). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]
A Comparative Analysis of the Reactivity of Methyl 3-oxo-3-(oxolan-3-yl)propanoate and Ethyl Acetoacetate
A Technical Guide for Researchers in Synthetic Chemistry In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. Among these, e...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. Among these, ethyl acetoacetate has long been a benchmark reagent. However, the emergence of more complex β-keto esters, such as Methyl 3-oxo-3-(oxolan-3-yl)propanoate, presents new opportunities and challenges. This guide provides a detailed comparative analysis of the reactivity of these two compounds, supported by mechanistic insights and experimental considerations to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Structural and Electronic Differences
The fundamental difference between Methyl 3-oxo-3-(oxolan-3-yl)propanoate and the archetypal ethyl acetoacetate lies in their ester and keto-side chain functionalities. Ethyl acetoacetate possesses a simple ethyl ester and a terminal methyl ketone. In contrast, Methyl 3-oxo-3-(oxolan-3-yl)propanoate features a methyl ester and a tetrahydrofuran (oxolane) ring attached to the ketone. These distinctions, while seemingly subtle, have significant implications for the steric and electronic environment of the reactive α-carbon, thereby influencing the course and efficiency of various chemical transformations.
The reactivity of β-keto esters is dominated by the acidity of the protons on the α-carbon, nestled between two electron-withdrawing carbonyl groups.[2][3] Deprotonation by a suitable base generates a resonance-stabilized enolate, a potent nucleophile that is central to a wide array of synthetic transformations.[3][4]
Key Synthetic Transformations: A Comparative Overview
The utility of these β-keto esters is best illustrated by examining their behavior in key synthetic reactions.
Alkylation: Forging New Carbon-Carbon Bonds
Alkylation of the enolate derived from a β-keto ester is a cornerstone of the acetoacetic ester synthesis, enabling the formation of α-substituted and α,α-disubstituted methyl ketones.[3][5] The reaction proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide.[3]
Experimental Considerations:
Base Selection: Sodium ethoxide in ethanol is a traditional choice for deprotonating ethyl acetoacetate.[6] However, for more sensitive substrates or to minimize side reactions, stronger, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA) may be employed.[4][7]
Substrate Scope: The success of the alkylation is highly dependent on the nature of the alkyl halide. Primary and methyl halides are ideal substrates for SN2 reactions, while secondary halides react more sluggishly and tertiary halides are prone to elimination.[3]
Comparative Reactivity:
The steric bulk of the oxolan-3-yl group in Methyl 3-oxo-3-(oxolan-3-yl)propanoate is expected to play a more significant role than electronic effects in alkylation reactions. This increased steric hindrance around the α-carbon may lead to slower reaction rates compared to ethyl acetoacetate, particularly when using bulky alkylating agents. Conversely, this steric impediment could be advantageous in achieving mono-alkylation, as the introduction of the first alkyl group would further hinder the approach for a second alkylation.
Experimental Protocol: Alkylation of Ethyl Acetoacetate
This protocol outlines a general procedure for the alkylation of ethyl acetoacetate, which can be adapted for Methyl 3-oxo-3-(oxolan-3-yl)propanoate with potential adjustments to reaction times and temperatures.
Materials:
Sodium ethoxide (NaOEt)
Absolute ethanol
Ethyl acetoacetate
Alkyl halide (e.g., n-butyl bromide)
Toluene
Anhydrous sodium sulfate
Litmus paper
Procedure:
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.[3]
Enolate Formation: To the sodium ethoxide solution, add ethyl acetoacetate dropwise at room temperature.[3]
Alkylation: Gently heat the mixture to reflux. Add the alkyl halide dropwise over a period of approximately 2 hours while maintaining reflux.[3]
Reaction Monitoring: Continue to reflux and stir the reaction mixture for 6-10 hours, or until the reaction mixture is neutral to moist litmus paper.[3]
Workup: Cool the reaction mixture to room temperature. Decant the solution to separate it from the precipitated sodium bromide salt. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.[3]
Purification: Remove the ethanol by distillation. The crude product can then be purified by vacuum distillation.[3]
Caption: Workflow for the alkylation of ethyl acetoacetate.
Acylation: Introduction of Acyl Groups
Acylation of the α-carbon of β-keto esters provides access to β,δ-diketo esters, which are valuable synthetic intermediates. This transformation is typically achieved using acid chlorides or anhydrides in the presence of a base.
Comparative Reactivity:
Similar to alkylation, the steric hindrance of the oxolan-3-yl group in Methyl 3-oxo-3-(oxolan-3-yl)propanoate is anticipated to influence the rate and yield of acylation reactions. The bulkier acylating reagents will face greater steric repulsion, potentially leading to lower yields or requiring more forcing reaction conditions compared to the acylation of ethyl acetoacetate. The choice of base and solvent can also play a critical role in mitigating steric effects and improving reaction outcomes.[8]
Decarboxylation: Removal of the Ester Group
A key subsequent reaction for alkylated β-keto esters is hydrolysis followed by decarboxylation to yield a ketone.[9][10] This process involves the saponification of the ester to a β-keto acid, which then readily loses carbon dioxide upon heating to afford the corresponding ketone.[9]
A milder alternative to acidic or basic hydrolysis and decarboxylation is the Krapcho decarboxylation.[11] This reaction is particularly useful for substrates that are sensitive to harsh conditions and typically involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride.[11][12][13] The reaction is most effective for methyl esters.[11]
Comparative Reactivity:
Hydrolysis and Decarboxylation: Both compounds are expected to undergo this two-step process. The rate of hydrolysis may differ slightly due to the nature of the methyl versus ethyl ester, but both will ultimately yield the corresponding ketone.
Krapcho Decarboxylation: Methyl 3-oxo-3-(oxolan-3-yl)propanoate, being a methyl ester, is an excellent candidate for Krapcho decarboxylation. This method offers a significant advantage in terms of mildness and selectivity, especially when other functional groups sensitive to acid or base are present in the molecule.[11][13] Ethyl acetoacetate can also undergo Krapcho decarboxylation, but the reaction may be slower compared to its methyl ester counterpart.[11]
Mechanistic Insight: Krapcho Decarboxylation
Caption: Generalized mechanism of the Krapcho decarboxylation.
Conclusion: A Strategic Choice for Synthesis
Both Methyl 3-oxo-3-(oxolan-3-yl)propanoate and ethyl acetoacetate are valuable synthons in organic chemistry. The choice between them should be guided by the specific requirements of the synthetic target and the reaction conditions.
Ethyl acetoacetate remains the workhorse for many standard applications due to its high reactivity and lower steric hindrance, making it ideal for a wide range of alkylation and acylation reactions.
Methyl 3-oxo-3-(oxolan-3-yl)propanoate offers unique advantages in specific contexts. The presence of the methyl ester makes it particularly well-suited for the mild and selective Krapcho decarboxylation. The steric bulk of the oxolane ring, while potentially reducing reaction rates, can be exploited to favor mono-alkylation and may introduce unique stereochemical biases in certain reactions. The tetrahydrofuran moiety also provides a handle for further functionalization, opening up possibilities for the synthesis of more complex molecular architectures.
Ultimately, a thorough understanding of the subtle interplay between steric and electronic effects will empower researchers to harness the full synthetic potential of these versatile β-keto esters.
References
Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]
Various Authors. Acetoacetic ester synthesis. Wikipedia. [Link]
Brown, W. H. Ethyl acetoacetate. Britannica. [Link]
Caron, S., et al. IMPROVED ALKYLATION OF ETHYL ACETOACETATE AND DIETHYL MALONATE. Heterocycles. [Link]
Fiveable. Ethyl Acetoacetate: Organic Chemistry Study Guide. [Link]
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry. [Link]
Brückner, R., et al. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. [Link]
AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
Rathke, M. W. & Cowan, P. J. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry. [Link]
Powers, D. C., et al. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry. [Link]
Klapötke, T. M., et al. Krapcho Decarboxylation of Ethyl-Carbazate: Synthetic Approach toward 1,1′-Diamino-5,5′-bistetrazole and Its Utilization as a High-Performing Metal-Free Initiator. Organic Letters. [Link]
Gonzalez-Vera, J. A., et al. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
HPLC method validation for Methyl 3-oxo-3-(oxolan-3-yl)propanoate purity analysis
Comparative Guide to Purity Analysis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate: RP-HPLC vs. GC-FID and ICH Q2(R2) Validation Protocol The Analytical Challenge Methyl 3-oxo-3-(oxolan-3-yl)propanoate (CAS 1361235-92-8) is...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide to Purity Analysis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate: RP-HPLC vs. GC-FID and ICH Q2(R2) Validation Protocol
The Analytical Challenge
Methyl 3-oxo-3-(oxolan-3-yl)propanoate (CAS 1361235-92-8) is a highly versatile
β
-keto ester building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it contains both an oxolane (tetrahydrofuran) ring and a
β
-keto ester moiety, its chemical nature presents specific analytical challenges. Ensuring the absolute purity of this intermediate is critical, as downstream impurity propagation can severely impact final API efficacy, safety, and yield. This guide provides an objective comparison of analytical methodologies and outlines a fully compliant ICH Q2(R2) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) validation protocol[1].
Methodological Comparison: RP-HPLC vs. GC-FID
Historically, Gas Chromatography with Flame Ionization Detection (GC-FID) has been a go-to technique for volatile and semi-volatile pharmaceutical intermediates. However, for
β
-keto esters, GC-FID introduces significant analytical artifacts that compromise data integrity.
The Causality of Thermal Degradation:β
-keto esters are notoriously thermally labile. In a standard GC injection port (typically operating at 200–250°C), Methyl 3-oxo-3-(oxolan-3-yl)propanoate undergoes rapid thermal decarboxylation. This degradation artificially inflates the impurity profile, leading to a false underestimation of the intermediate's true purity.
Conversely, RP-HPLC operates at ambient or slightly elevated temperatures (e.g., 30°C), preserving the structural integrity of the analyte during separation. Therefore, RP-HPLC coupled with UV detection is the scientifically sound choice for this class of compounds[2].
Table 1: Objective Comparison of Analytical Techniques for
β
-Keto Esters
Developing a robust RP-HPLC method requires understanding the analyte's behavior in solution to create a self-validating system.
Addressing Keto-Enol Tautomerism: In neutral aqueous solutions, Methyl 3-oxo-3-(oxolan-3-yl)propanoate exists in a dynamic equilibrium between its keto and enol forms. On a reversed-phase column, these two forms can exhibit slightly different retention times, leading to peak broadening, tailing, or splitting.
The Mechanistic Solution: By acidifying the mobile phase (e.g., using 0.1% Phosphoric acid or Formic acid to achieve a pH of ~2.5), the tautomeric equilibrium is shifted, and the ionization of any residual silanol groups on the stationary phase is suppressed. This guarantees a single, sharp, and symmetrical peak, which is a fundamental requirement for accurate integration and quantification.
A validation study must provide sufficient evidence that the analytical procedure meets its objectives and is fit for its intended purpose[3]. The following protocol is designed specifically for the purity analysis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Step 1: System Suitability Testing (SST)
Preparation: Prepare a standard solution of the analyte at 1.0 mg/mL in the mobile phase.
Execution: Inject the standard solution six consecutive times into the HPLC system before beginning any validation sequence.
Evaluation: Calculate the Relative Standard Deviation (RSD) of the peak area, tailing factor, and theoretical plates.
Step 2: Specificity & Peak Purity
Specificity ensures the method can accurately measure the analyte in the presence of potential impurities and degradation products[4].
Preparation: Prepare five separate 1.0 mg/mL sample aliquots. Expose them individually to 1N HCl (acid), 1N NaOH (base), 3% H
2
O
2
(oxidation), 60°C heat (thermal), and UV light (photolytic) for 24 hours.
Execution: Neutralize/dilute the samples and inject them into the HPLC equipped with a Photo-Diode Array (PDA) detector.
Evaluation: The PDA calculates the peak purity angle versus the peak purity threshold. If the angle is less than the threshold, the peak is spectrally homogeneous, proving no co-eluting impurities exist.
Step 3: Linearity and Range
Linearity demonstrates that the detector response is directly proportional to the concentration within a specified range[2].
Preparation: From a stock solution, prepare five calibration standards at 0.5, 0.8, 1.0, 1.2, and 1.5 mg/mL (representing 50% to 150% of the target working concentration).
Execution: Inject each standard in triplicate.
Evaluation: Plot the peak area against the concentration. Perform linear regression analysis to determine the correlation coefficient (
R2
).
Acceptance Criteria:
R2≥
0.999.
Step 4: Accuracy (Recovery)
Accuracy is determined by measuring a known amount of standard material spiked into the sample matrix across a range of 80-120% of the target concentration[5].
Preparation: Spike known amounts of the reference standard into a synthetic sample matrix to achieve final concentrations of 0.8, 1.0, and 1.2 mg/mL. Prepare three independent replicates per level (n=9 total).
Execution: Inject each preparation and calculate the recovered concentration using the linearity calibration curve.
Acceptance Criteria: Mean recovery must be 100
±
2.0% at each level.
Preparation: For repeatability, prepare six independent sample solutions at 1.0 mg/mL.
Execution: Inject each of the six samples. For intermediate precision, a second analyst prepares another six independent samples on a different day, using a different HPLC instrument.
Evaluation: Calculate the %RSD for the assay results of the repeatability samples, and the combined %RSD for all twelve samples.
Table 2: Representative Validation Results for Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Validation Parameter
Test Range / Conditions
Result
Acceptance Criteria
Status
Specificity
Forced Degradation (All conditions)
Purity Angle < Threshold
No co-elution
Pass
Linearity
50% to 150% (0.5 - 1.5 mg/mL)
R2
= 0.9998
R2≥0.999
Pass
Accuracy
80%, 100%, 120% Spikes (n=9)
99.4% - 100.8%
98.0% - 102.0%
Pass
Repeatability
100% Concentration (n=6)
RSD = 0.85%
RSD
≤
2.0%
Pass
Inter. Precision
Analyst 2, Day 2, System 2 (n=6)
RSD = 1.12%
RSD
≤
2.0%
Pass
Workflow Visualization
Fig 1: Logical workflow for RP-HPLC method development and ICH Q2(R2) validation lifecycle.
References
Title : validation of analytical procedures q2(r2) - ICH | Source : ich.org | URL : 1
Title : HPLC Method Development and Validation for Pharmaceutical Analysis | Source : pharmtech.com | URL : 5
Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA | Source : europa.eu | URL : 3
Title : Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International | Source : chromatographyonline.com | URL :2
Title : A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals | Source : medwinpublishers.com | URL : 4
A Comparative Guide to the Spectroscopic Validation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate and Its Primary Reaction Products
This guide provides an in-depth technical comparison of the spectroscopic signatures of Methyl 3-oxo-3-(oxolan-3-yl)propanoate and its principal reaction products obtained through reduction and hydrolysis. Designed for r...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of the spectroscopic signatures of Methyl 3-oxo-3-(oxolan-3-yl)propanoate and its principal reaction products obtained through reduction and hydrolysis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical role of spectroscopic analysis in confirming molecular structure and purity, underpinning the reliability of synthetic pathways. We will explore the causality behind experimental choices in spectroscopic validation and present detailed protocols for robust, self-validating characterization.
Introduction: The Structural and Spectroscopic Nuances of a β-Keto Ester
Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a β-keto ester featuring a central keto-ester moiety and a saturated five-membered oxolane (tetrahydrofuran) ring. This structure presents several interesting features for spectroscopic analysis. The primary characteristic of β-keto esters is their existence in a state of keto-enol tautomerism. This equilibrium is influenced by factors such as solvent and temperature, and both forms can often be observed spectroscopically, particularly by NMR. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[1]
The presence of two carbonyl groups (one ketone, one ester) and the various proton environments within the aliphatic oxolane ring and the propanoate backbone give rise to a rich and informative spectroscopic profile. Accurate interpretation of these spectra is paramount for confirming the successful synthesis of the target molecule and for distinguishing it from potential side products or subsequent reaction products.
Proposed Synthesis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
A plausible and common method for the synthesis of β-keto esters is the Claisen condensation. In this proposed route, methyl acetate can be reacted with a suitable oxolane-containing ester, such as methyl oxolane-3-carboxylate, in the presence of a strong base like sodium methoxide. The subsequent acidic workup would yield the desired product. The validation of the starting materials and the final product via the spectroscopic methods detailed below is crucial to confirm the outcome of the synthesis.
Spectroscopic Validation of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
The comprehensive characterization of Methyl 3-oxo-3-(oxolan-3-yl)propanoate requires a multi-technique approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of the title compound. Both ¹H and ¹³C NMR are essential for a complete assignment. The data presented below are predicted based on established chemical shift values for analogous structures.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~4.0 - 3.8
m
4H
-O-CH ₂- (Oxolane)
Protons on carbons adjacent to the ether oxygen in a five-membered ring typically appear in this region.
~3.75
s
3H
-O-CH ₃ (Methyl Ester)
The methyl group of a methyl ester is a singlet and appears in this characteristic downfield region.
~3.50
s
2H
-CO-CH ₂-CO- (α-protons)
The active methylene protons between two carbonyl groups are characteristically deshielded. A singlet is expected for the keto form.
~3.40
m
1H
-CO-CH - (Oxolane)
The proton on the carbon bearing the carbonyl group is deshielded.
~2.2 - 2.0
m
2H
-CH-CH ₂-CH₂- (Oxolane)
The remaining methylene protons on the oxolane ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Rationale
~202.0
C =O (Ketone)
Ketone carbonyl carbons are typically found in the 200-220 ppm range.
~167.5
C =O (Ester)
Ester carbonyl carbons are found upfield from ketones, generally in the 160-180 ppm range.[2][3][4]
~68.0
-O-C H₂- (Oxolane)
Carbons adjacent to an ether oxygen are deshielded.
~52.5
-O-C H₃ (Methyl Ester)
The methyl carbon of a methyl ester has a characteristic shift around 51-52 ppm.[2][4]
~49.0
-CO-C H₂-CO- (α-carbon)
The alpha-carbon between two carbonyls.
~45.0
-CO-C H- (Oxolane)
The carbon of the oxolane ring attached to the ketone.
~29.0
-CH-C H₂-CH₂- (Oxolane)
The remaining aliphatic carbon of the oxolane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present in the molecule. For β-keto esters, the carbonyl region is of particular importance.
Predicted Key IR Absorptions (Liquid Film):
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
~1745
Strong
C=O Stretch (Ester)
Saturated aliphatic esters typically show a strong C=O absorption in the 1750-1735 cm⁻¹ region.[5][6]
~1720
Strong
C=O Stretch (Ketone)
Saturated ketones generally absorb around 1715 cm⁻¹. The presence of two distinct, strong peaks in this region is a hallmark of a β-keto ester.[2][5]
~1300-1150
Strong
C-O Stretch (Ester)
Esters exhibit strong C-O stretching bands in this region.[2][3]
~1100
Medium
C-O-C Stretch (Ether)
Characteristic stretching frequency for the ether linkage in the oxolane ring.
2960-2850
Medium
C-H Stretch (Aliphatic)
Standard C-H stretching for sp³ hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the overall structure.
Molecular Ion (M⁺): m/z = 172. This corresponds to the molecular weight of C₈H₁₂O₄.
Key Fragments: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[7][8][9]
m/z = 141 ([M - OCH₃]⁺): Loss of the methoxy group from the ester.
m/z = 113 ([M - COOCH₃]⁺): Loss of the carbomethoxy group.
m/z = 85 ([C₄H₅O₂]⁺): Cleavage yielding the oxolane-carbonyl fragment.
m/z = 59 ([COOCH₃]⁺): The carbomethoxy fragment.
m/z = 43 ([CH₃CO]⁺): A common fragment from McLafferty rearrangement.[7]
Comparison with Primary Reaction Products
To confirm the identity of Methyl 3-oxo-3-(oxolan-3-yl)propanoate, it is instructive to compare its spectroscopic data with that of its likely reaction products. Here, we consider the products of reduction and hydrolysis.
Reduction of the ketone in a β-keto ester can be selectively achieved using a mild reducing agent like sodium borohydride (NaBH₄), leaving the ester group intact.[10][11] This transformation results in the formation of a β-hydroxy ester.
Key Spectroscopic Changes upon Reduction:
¹H NMR:
The appearance of a broad singlet for the new hydroxyl (-OH ) proton, typically between δ 2.0-4.0 ppm, which is exchangeable with D₂O.
The disappearance of the sharp singlet for the α-methylene protons (~3.50 ppm). These protons will now be diastereotopic and appear as a more complex multiplet (likely a doublet of doublets) at a more upfield position (~2.5-2.7 ppm).
A new multiplet for the proton on the carbon bearing the hydroxyl group (-CH OH) will appear around δ 4.0-4.2 ppm.
¹³C NMR:
The disappearance of the ketone carbonyl signal from ~202.0 ppm.
The appearance of a new signal for the carbon bearing the hydroxyl group (C HOH) in the range of δ 65-75 ppm.
IR:
The most significant change is the appearance of a broad O-H stretching band in the region of 3500-3200 cm⁻¹.
The disappearance of the ketone C=O stretch from ~1720 cm⁻¹. The ester C=O stretch will remain around 1740 cm⁻¹.
MS:
The molecular ion peak will shift to m/z = 174, corresponding to the addition of two hydrogen atoms (C₈H₁₄O₄).
A prominent fragment corresponding to the loss of water ([M - H₂O]⁺) at m/z = 156 is expected.
Hydrolysis of the methyl ester, which can be achieved under either acidic or basic conditions, yields the corresponding carboxylic acid.[12]
Key Spectroscopic Changes upon Hydrolysis:
¹H NMR:
The disappearance of the methyl ester singlet at ~3.75 ppm.
The appearance of a very broad singlet for the carboxylic acid proton (-COOH ) far downfield, typically > δ 10 ppm.
¹³C NMR:
The disappearance of the methyl ester carbon signal at ~52.5 ppm.
A slight downfield shift of the ester carbonyl carbon to a carboxylic acid carbonyl, now appearing around δ 172-178 ppm.
IR:
The disappearance of the sharp ester C=O stretch at ~1745 cm⁻¹.
The appearance of a very broad O-H stretch for the carboxylic acid, from ~3300-2500 cm⁻¹, which will overlap with C-H stretches.
The carboxylic acid C=O stretch will appear around 1710 cm⁻¹, potentially overlapping with the ketone C=O stretch.
MS:
The molecular ion peak will shift to m/z = 158, corresponding to the loss of a CH₂ group (C₇H₁₀O₄).
A prominent fragment will be the loss of a hydroxyl group ([M - OH]⁺) at m/z = 141 and the loss of the carboxyl group ([M - COOH]⁺) at m/z = 113.
Data Summary and Comparison
The following table provides a direct comparison of the key predicted spectroscopic data for Methyl 3-oxo-3-(oxolan-3-yl)propanoate and its primary reaction products.
Spectroscopic Feature
Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Methyl 3-hydroxy-3-(oxolan-3-yl)propanoate
3-Oxo-3-(oxolan-3-yl)propanoic Acid
Formula
C₈H₁₂O₄
C₈H₁₄O₄
C₇H₁₀O₄
MW
172.18
174.19
158.15
¹H NMR (Key Signal)
δ ~3.50 (s, 2H, α-CH₂)
δ ~2.5-4.0 (br s, 1H, -OH)
δ >10 (br s, 1H, -COOH)
¹³C NMR (Key Signal)
δ ~202.0 (Ketone C=O)
δ ~70.0 (CH-OH)
δ ~175.0 (Acid C=O)
IR (Key Absorption, cm⁻¹)
~1745 (Ester C=O), ~1720 (Ketone C=O)
~3400 (br, O-H), ~1740 (Ester C=O)
~3000 (very br, O-H), ~1710 (br, C=O)
MS (Molecular Ion, m/z)
172
174
158
Experimental Protocols
Protocol 1: Reduction of Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Dissolution: Dissolve Methyl 3-oxo-3-(oxolan-3-yl)propanoate (1.0 eq) in methanol (MeOH) in an ice bath (0 °C).
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by 1M HCl until the solution is acidic (pH ~5-6).
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude product by flash column chromatography if necessary.
Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and MS data to confirm the structure of Methyl 3-hydroxy-3-(oxolan-3-yl)propanoate.
Protocol 2: Spectroscopic Sample Preparation
NMR Spectroscopy: Prepare a solution by dissolving ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
IR Spectroscopy: For a liquid sample, place a drop of the neat liquid between two NaCl or KBr plates to form a thin film. For a solid, prepare a KBr pellet or a mull.
Mass Spectrometry (EI): Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane). Inject the solution into the instrument, or use a direct insertion probe for solid samples.
Methyl 3-oxo-3-(oxolan-3-yl)propanoate vs cyclopentyl analogs in drug discovery
Methyl 3-oxo-3-(oxolan-3-yl)propanoate vs. Cyclopentyl Analogs: A Bioisosteric Guide in Drug Discovery Executive Summary In modern drug discovery, optimizing the physicochemical properties of a lead compound is just as c...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl 3-oxo-3-(oxolan-3-yl)propanoate vs. Cyclopentyl Analogs: A Bioisosteric Guide in Drug Discovery
Executive Summary
In modern drug discovery, optimizing the physicochemical properties of a lead compound is just as critical as maximizing its target affinity. A common strategy to "escape flatland" and fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the strategic use of saturated ring systems.
This guide provides an objective, data-driven comparison between two highly versatile β-keto ester building blocks: Methyl 3-cyclopentyl-3-oxopropanoate (a carbocyclic analog) and Methyl 3-oxo-3-(oxolan-3-yl)propanoate (its heterocyclic, oxygen-containing counterpart). By analyzing their divergent physicochemical impacts, synthetic workflows, and pharmacological outcomes, researchers can make informed decisions when designing novel heterocyclic scaffolds such as pyrazoles, pyrimidines, and isoxazoles.
Physicochemical Profiling: The Causality of Bioisosteric Replacement
The decision to utilize a cyclopentyl group versus an oxolan-3-yl (tetrahydrofuran-3-yl) group is a classic example of bioisosteric replacement. While both rings occupy a similar three-dimensional spatial volume, the introduction of the oxygen heteroatom fundamentally alters the molecule's behavior in biological systems[1].
Lipophilicity (LogP) and Aqueous Solubility: The cyclopentyl ring is purely hydrocarbon-based, making it highly lipophilic. While excellent for filling hydrophobic pockets via van der Waals interactions, it can drive up the overall LogP of a drug candidate, leading to poor aqueous solubility and high non-specific plasma protein binding. Replacing a methylene (-CH2-) unit with an oxygen atom to form the oxolane ring significantly reduces lipophilicity (typically lowering LogP by 1.0 to 1.5 units) and enhances aqueous solubility[1].
Hydrogen Bonding Dynamics: The oxygen atom in the oxolane ring acts as a Hydrogen Bond Acceptor (HBA). If the target binding pocket contains a complementary Hydrogen Bond Donor (HBD) (e.g., the backbone NH of an amino acid residue), this can lead to tighter drug-target binding[2]. Conversely, if the pocket is strictly hydrophobic, the desolvation penalty of the polar oxygen can drastically reduce target affinity, as observed in the structure-based design of certain ADRA2A and Adenosine receptor antagonists[3][4].
Metabolic Stability: Cyclopentyl rings are common "soft spots" for Cytochrome P450-mediated oxidation (hydroxylation). The oxolane ring alters the electronic distribution and metabolic pathways, often shifting metabolism toward α-oxidation or ring-opening mechanisms, which can be leveraged to bypass specific metabolic bottlenecks.
Quantitative Property Comparison
Property
Methyl 3-cyclopentyl-3-oxopropanoate
Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Core Ring System
Cyclopentane (Carbocycle)
Oxolane / Tetrahydrofuran (Heterocycle)
Ring Heteroatoms
0
1 (Oxygen)
Total Hydrogen Bond Acceptors
3
4
Relative Lipophilicity (LogP)
Higher (Baseline)
Lower (ΔLogP ≈ -1.0 to -1.5)
Topological Polar Surface Area (TPSA)
43.37 Ų
52.60 Ų
Primary Metabolic Liability
CYP450 oxidation at CH2
Ring opening, α-oxidation to oxygen
Logical Mapping of Bioisosteric Impacts
The following diagram illustrates the divergent physicochemical and pharmacological pathways triggered by selecting either the cyclopentyl or oxolanyl building block.
Caption: Logical mapping of physicochemical and pharmacological impacts when swapping cyclopentyl for oxolan-3-yl.
Synthetic Utility & Experimental Workflow
Both β-keto esters are highly reactive electrophiles, predominantly utilized in condensation reactions to build complex heterocyclic drugs. A prime example is the Knorr Pyrazole Synthesis , where the β-keto ester is reacted with a hydrazine derivative to form a substituted pyrazole—a motif found in numerous FDA-approved kinase inhibitors.
Self-Validating Experimental Protocol: Synthesis of 3-Substituted-1H-pyrazol-5-ols
This protocol is designed as a self-validating system. The success of the cyclocondensation is definitively proven by the disappearance of the ester's methoxy group in the ^1^H-NMR spectrum, eliminating the need for ambiguous intermediate assays.
Step-by-Step Methodology:
Reagent Preparation: In a dry 50 mL round-bottom flask, dissolve 5.0 mmol of the chosen β-keto ester (Methyl 3-cyclopentyl-3-oxopropanoate or Methyl 3-oxo-3-(oxolan-3-yl)propanoate) in 15 mL of absolute ethanol.
Initiation: Add 5.5 mmol (1.1 equivalents) of hydrazine hydrate dropwise at room temperature under continuous magnetic stirring. An initial mild exotherm may be observed.
Cyclocondensation (Reflux): Attach a reflux condenser and heat the reaction mixture to 80 °C for 3 to 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 1:1) until the complete consumption of the starting β-keto ester is confirmed.
Workup and Purification: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. Recrystallize the crude solid from an ethanol/water mixture to yield the pure 3-(cyclopentyl/oxolan-3-yl)-1H-pyrazol-5-ol.
Validation (NMR/LC-MS): Confirm structural integrity. The reaction is deemed successful when the ^1^H-NMR spectrum shows the complete disappearance of the methyl ester singlet (typically at ~3.7 ppm) and the emergence of a new aromatic pyrazole proton (~5.5 ppm). LC-MS should confirm the expected[M+H]^+^ mass.
Experimental Workflow Diagram
Caption: Self-validating experimental workflow for synthesizing and profiling pyrazole derivatives.
Conclusion
The selection between Methyl 3-oxo-3-(oxolan-3-yl)propanoate and its cyclopentyl analog should never be arbitrary. If the primary goal of the medicinal chemistry campaign is to maximize hydrophobic contacts within a lipophilic pocket, the cyclopentyl derivative is superior. However, if the lead series is suffering from poor aqueous solubility, high metabolic clearance, or requires an additional hydrogen bond interaction to achieve target selectivity, the oxolan-3-yl analog provides a highly effective, synthetically accessible bioisosteric solution.
References
Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." PubMed Central (PMC). URL: [Link]
"Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine." ACS Publications. URL: [Link]
"Partial Agonists for A3 Adenosine Receptors." PubMed Central (PMC). URL: [Link]
A Comparative Guide to Validating Stereocenter Integrity in Methyl 3-oxo-3-(oxolan-3-yl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of a drug candidate is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of a drug candidate is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. For molecules such as Methyl 3-oxo-3-(oxolan-3-yl)propanoate and its derivatives, the chiral center at the 3-position of the oxolane ring is a key determinant of biological activity. However, the presence of an adjacent keto group introduces the risk of racemization via enolization, particularly under non-neutral pH conditions.[1][2] This guide provides a comprehensive comparison of analytical methodologies for validating the stereocenter integrity of these and similar chiral compounds, offering insights into the principles, advantages, and practical considerations of each technique.
The Challenge: Stereochemical Instability of β-Keto Esters
The hydrogen atom on the carbon bearing the oxolane ring in Methyl 3-oxo-3-(oxolan-3-yl)propanoate is alpha to a carbonyl group, making it susceptible to deprotonation and subsequent reprotonation. This process can lead to the formation of a planar enol or enolate intermediate, which can then be protonated from either face, resulting in a mixture of enantiomers (racemization).[2] While it is a common belief that optically active α-alkyl-β-keto esters racemize quickly, recent studies have shown that under neutral or slightly acidic conditions, these compounds can be significantly more stable than anticipated.[1] However, they do tend to racemize rapidly under basic conditions.[1] Given that many stages of drug development, from synthesis to formulation, can involve varying pH conditions, robust analytical methods to monitor and confirm stereochemical purity are indispensable.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess (ee) and confirming the absolute configuration of a chiral molecule is a critical decision in the drug development process. Several techniques are available, each with its own set of strengths and limitations. The selection often depends on factors such as the nature of the analyte, required sensitivity, sample throughput, and available instrumentation.[3]
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry.[10] Its robustness and reliability make it the method of choice for routine quality control and stability testing.
Principle of Separation: The separation of enantiomers is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.[4][11]
Experimental Protocol: Validating Stereocenter Integrity of a Methyl 3-oxo-3-(oxolan-3-yl)propanoate Derivative
Column Selection: The choice of the chiral stationary phase is critical. For β-keto esters, polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often a good starting point. A screening of several columns with different chiral selectors is recommended to achieve optimal separation.
Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes should be evaluated. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and resolution.
Sample Preparation: Dissolve a precisely weighed amount of the Methyl 3-oxo-3-(oxolan-3-yl)propanoate derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
Chromatographic Conditions:
Flow Rate: Typically 0.5 - 1.0 mL/min.
Column Temperature: Maintain at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
Injection Volume: 5 - 20 µL.
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
System Suitability: Before sample analysis, perform a system suitability test by injecting a solution containing both the desired enantiomer and a small amount of the undesired enantiomer (or a racemic mixture). The resolution between the two enantiomeric peaks should be greater than 2.0.[12]
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Causality Behind Experimental Choices: The selection of a polysaccharide-based CSP is based on their broad applicability and proven success in resolving a wide range of chiral compounds. Mobile phase optimization is essential as it directly influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity. Maintaining a constant column temperature is critical for chromatographic reproducibility, as temperature fluctuations can alter retention times and resolution.
Self-Validating System: The method's validity is continuously checked through system suitability tests. The resolution parameter ensures that the chromatographic system is capable of adequately separating the enantiomers on any given day of analysis. Furthermore, the method should be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure reliable and accurate results.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and non-destructive method for determining enantiomeric excess.[5] While routine NMR cannot distinguish between enantiomers, the use of chiral auxiliaries allows for their differentiation.[13]
Principle of Chiral Recognition:
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum.[5]
Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable, covalent diastereomeric compounds, which inherently have distinct NMR spectra.[5]
A recent advancement in NMR spectroscopy allows for the direct detection of molecular chirality without the need for chiral agents by coupling electric and magnetic dipoles.[14][15]
Experimental Protocol: ee Determination using a Chiral Solvating Agent
Sample Preparation: Dissolve approximately 5-10 mg of the Methyl 3-oxo-3-(oxolan-3-yl)propanoate derivative in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquisition of Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to identify characteristic signals.
Addition of Chiral Solvating Agent: Add a molar equivalent of a suitable CSA (e.g., a chiral lanthanide shift reagent or a chiral macrocycle) to the NMR tube.
Acquisition of Chiral Spectrum: Acquire another ¹H NMR spectrum. The presence of the CSA should induce a separation of signals corresponding to the two enantiomers.
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals of the two diastereomeric complexes.
Causality Behind Experimental Choices: The choice of CSA is crucial and depends on the functional groups present in the analyte. For a β-keto ester, a CSA capable of hydrogen bonding or coordination with the carbonyl group would be most effective. Deuterated solvents are used to avoid large solvent signals that could obscure the analyte's signals.
Self-Validating System: The initial spectrum without the CSA serves as a baseline. The splitting of signals upon addition of the CSA provides direct evidence of chiral recognition. The accuracy of the ee determination relies on the complete resolution of the diastereomeric signals and accurate integration.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6][9] It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[7]
Principle of Absolute Configuration Determination: The absolute stereochemistry is established by comparing the experimentally measured VCD spectrum with the VCD spectrum calculated using ab initio quantum chemistry methods for one of the enantiomers.[6] A good match between the experimental and calculated spectra confirms the absolute configuration.
Experimental Workflow:
Caption: Workflow for absolute configuration determination using VCD.
Self-Validating System: The confidence in the assignment of the absolute configuration is enhanced by the quality of the agreement between the experimental and theoretical spectra.[16] Furthermore, running the VCD analysis on both enantiomers, if available, provides an additional layer of confirmation, as their spectra should be mirror images of each other.
Conclusion: An Integrated Approach
For comprehensive validation of the stereocenter integrity of Methyl 3-oxo-3-(oxolan-3-yl)propanoate derivatives, an integrated analytical approach is recommended. Chiral HPLC is the preferred method for routine determination of enantiomeric excess due to its high sensitivity, accuracy, and throughput. NMR spectroscopy with chiral auxiliaries serves as an excellent orthogonal method to confirm the ee and can provide valuable structural information. Finally, VCD is the definitive technique for unambiguously determining the absolute configuration, which is a crucial piece of information for regulatory submissions and for understanding the structure-activity relationship of the drug candidate. By employing these complementary techniques, researchers and drug development professionals can ensure the stereochemical purity and quality of their chiral molecules, ultimately contributing to the development of safer and more effective medicines.
References
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.).
ABSOLUTE CONFIGURATION BY VCD | BioTools. (n.d.).
A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem. (n.d.).
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (n.d.).
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018, October 23).
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. (n.d.).
Studying Chirality with Vibrational Circular Dichroism - Gaussian.com. (2017, June 21).
Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement - PubMed. (n.d.).
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research - ACS Publications. (2014, June 3).
New NMR Technique Enables Direct Detection of Molecular Chirality. (2024, October 1).
NMR Spectroscopy Used to Directly Measure Molecular Chirality - Biocompare. (2024, September 18).
Racemization of α‐Alkyl‐β‐Keto Esters and Enantioselective Total Synthesis of Two C‐2′′′Epimers of Plant Glycerolipid Santinol C - ResearchGate. (n.d.).
Chapter 4: NMR Discrimination of Chiral Organic Compounds - Books. (2024, September 20).
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC. (n.d.).
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026, March 23).
Verifying Hydroxyproline Stereochemistry: A Comparative Guide to Chiral HPLC and Alternative Methods - Benchchem. (n.d.).
Catalytic Asymmetric Direct α-Amination Reactions of 2-Keto Esters: A Simple Synthetic Approach to Optically Active syn-β-Amino-α-hydroxy Esters | Journal of the American Chemical Society. (2002, February 21).
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. (n.d.).
development and manufacture of drug substances (chemical entities and biotechnological/biological entities) q11 - ICH. (2012, May 1).
Gas chromatography (GC) comparative analysis of oxolane derivatives
An in-depth comparative analysis of oxolane derivatives requires a rigorous understanding of both their physicochemical properties and their behavior within a gas chromatographic (GC) system. As the pharmaceutical indust...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of oxolane derivatives requires a rigorous understanding of both their physicochemical properties and their behavior within a gas chromatographic (GC) system. As the pharmaceutical industry increasingly pivots toward sustainable manufacturing, the analytical shift from traditional oxolanes to greener alternatives necessitates robust, self-validating methodologies.
The Analytical Shift in Oxolane Derivatives
Historically, Tetrahydrofuran (THF) has been the dominant oxolane solvent in organometallic and biphasic pharmaceutical reactions. However, due to its toxicity profile, regulatory bodies have strictly limited its presence in final drug products. The recent ICH Q3C (R8) guidelines classify THF as a Class 2 residual solvent with a Permitted Daily Exposure (PDE) of 7.2 mg/day (1)[1].
In response, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a sustainable, biomass-derived alternative. Crucially, 2-MeTHF has been officially added as a Class 3 solvent with a significantly higher PDE of 50.0 mg/day, meaning it possesses a lower toxic potential and requires less stringent clearance during manufacturing (2)[2]. This regulatory shift requires analytical scientists to adapt existing GC methods to account for the altered chromatographic behavior of substituted oxolanes.
Regulatory driver and chromatographic impact of substituting THF with 2-MeTHF.
Physicochemical Causality in Chromatographic Behavior
To optimize a GC separation, one must first analyze the intrinsic properties of the target analytes. The addition of methyl groups to the oxolane ring fundamentally alters its volatility, polarity, and partition coefficient (
K
).
Table 1: Physicochemical Properties of Key Oxolane Derivatives
Solvent
Formula
Molecular Weight
Boiling Point (°C)
Water Solubility
ICH Q3C Class
Tetrahydrofuran (THF)
C₄H₈O
72.11
66.0
Miscible
Class 2
2-Methyltetrahydrofuran
C₅H₁₀O
86.13
80.3
~14 g/100g
Class 3
2,5-Dimethyltetrahydrofuran
C₆H₁₂O
100.16
90 - 92
Low
Unclassified
Data supported by ACS solvent application profiles (3)[3] and analytical standard specifications (4)[4].
Causality in Headspace (HS) Partitioning:
In Headspace GC, the partition coefficient (
K
) is defined as the ratio of the analyte concentration in the liquid phase to the gas phase (
K=Cl/Cg
). Because 2-MeTHF has significantly lower water solubility than THF, it is thermodynamically less stable in an aqueous diluent. Consequently, 2-MeTHF partitions more readily into the headspace gas phase, yielding a lower
K
value and a proportionally higher detector response when water is used as the sample matrix.
Self-Validating Headspace GC-FID Methodology
Direct injection of Active Pharmaceutical Ingredients (APIs) into a GC system leads to rapid column degradation due to the accumulation of non-volatile matrix components. Therefore, Headspace GC coupled with Flame Ionization Detection (HS-GC-FID) is the gold standard for residual solvent analysis (5)[5].
Step-by-step Headspace GC-FID analytical workflow for oxolane residual solvent quantification.
Step-by-Step Protocol & Mechanistic Causality
1. Sample Preparation & Matrix Modification
Action: Dissolve 100 mg of the API in 5.0 mL of highly purified water (or N,N-Dimethylacetamide for water-insoluble APIs) inside a 20 mL headspace vial. Add 1.0 g of anhydrous NaCl. Seal with a PTFE/silicone septum.
Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the organic oxolanes is artificially depressed. This forces a greater fraction of the THF and 2-MeTHF into the headspace, drastically improving the Limit of Detection (LOD).
2. Headspace Equilibration
Action: Incubate the vial at 80 °C for 20 minutes with moderate agitation.
Causality: 80 °C provides sufficient thermal energy to volatilize the oxolanes (which boil between 66 °C and 80 °C) without degrading the API or boiling the aqueous diluent. The 20-minute window ensures a reproducible liquid-gas thermodynamic equilibrium.
3. GC Injection & Column Separation
Action: Extract 1.0 mL of the headspace gas and inject it into the GC inlet at 140 °C using a 1:20 split ratio. Route the sample through an Agilent J&W DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m × 0.32 mm, 1.8 μm) (6)[6].
Oven Program: 40 °C (hold 5 min) → Ramp 10 °C/min to 120 °C → Ramp 20 °C/min to 240 °C (hold 3 min) (7)[7].
Causality: The 1:20 split ratio prevents column overloading and sharpens the initial sample band. The DB-624 column is specifically engineered for volatile organic compounds (VOCs); its mid-polar stationary phase separates the oxolanes based on a combination of boiling point and dipole-dipole interactions. The initial 40 °C isothermal hold focuses the analytes at the head of the column to ensure sharp peak shapes.
4. System Suitability Testing (SST) - The Self-Validating Mechanism
To ensure the protocol is self-validating, the system must pass the following criteria before sample analysis:
Resolution (
Rs
): The resolution between THF and 2-MeTHF must be
≥2.0
. This proves the column maintains sufficient theoretical plates to differentiate the structurally similar oxolanes.
Precision: The Relative Standard Deviation (RSD) of the 2-MeTHF peak area from 6 replicate injections of a standard solution must be
≤15.0%
. This validates the thermodynamic stability of the headspace autosampler.
Comparative Analytical Performance
When analyzing these derivatives under the established DB-624 conditions, distinct chromatographic profiles emerge.
Table 2: Comparative GC-FID Performance Data
Parameter
THF
2-MeTHF
Mechanistic Causality
Retention Time
~5.2 min
~7.8 min
2-MeTHF's higher boiling point and increased dispersion interactions (due to the methyl group) with the polysiloxane stationary phase delay its elution.
Relative Response Factor (RRF)
1.00
~1.25
FID response is proportional to the Effective Carbon Number (ECN). 2-MeTHF (5 carbons) yields more oxidizable ions in the hydrogen flame than THF (4 carbons).
Peak Symmetry (
As
)
1.0 - 1.1
1.0 - 1.05
The methyl group in 2-MeTHF provides steric hindrance around the oxygen atom, reducing secondary interactions with active silanol sites on the column, yielding slightly sharper peaks.
Stability Profiling & Impurity Considerations
A critical, often overlooked aspect of oxolane GC analysis is solvent stability. Both THF and 2-MeTHF are prone to auto-oxidation, forming explosive peroxides upon prolonged exposure to air. To mitigate this, commercially available analytical standards and bulk solvents are stabilized with ~0.025% Butylated hydroxytoluene (BHT) (4)[4].
During GC analysis, BHT (boiling point ~265 °C) will not elute during the early isothermal phase. If the GC oven is not ramped to at least 240 °C at the end of the run (as detailed in Step 3 of the protocol), BHT will remain on the column and manifest as a broad "ghost peak" in subsequent injections, ruining quantitative accuracy. The high-temperature bake-out is a mandatory causality-driven step to maintain column integrity.
References
VICH GL18 (R2): Changes in Residual Solvents for Veterinary Products - Kymos - [Link]
ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products - HWI group - [Link]
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions | Organic Process Research & Development - ACS Publications -[Link]
Residual Solvents in Pharmaceuticals - Veeprho - [Link]
Loss on Drying Using Halogen Moisture Analyzer: An Orthogonal Technique for Monitoring Volatile Content - ACS Publications -[Link]
All About USP 467 Residual Solvent: Regulatory and Application Updates - Agilent - [Link]
A Guide to the Safe Disposal of Methyl 3-oxo-3-(oxolan-3-yl)propanoate in a Laboratory Setting
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and applicatio...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like Methyl 3-oxo-3-(oxolan-3-yl)propanoate are at the forefront of our endeavors, the responsible management of chemical waste is a critical, albeit less glamorous, aspect of our daily operations. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 3-oxo-3-(oxolan-3-yl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Assessment: A Necessary First Step
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with Methyl 3-oxo-3-(oxolan-3-yl)propanoate is paramount. Based on data from analogous compounds, such as methyl 3-oxo-3-(oxolan-2-yl)propanoate, we can infer the following potential hazards:
Skin and Eye Irritation: Similar organic esters can cause irritation upon contact with the skin and eyes.[1]
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]
It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]
In-Lab Waste Collection and Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[4][5] Mixing incompatible chemicals can lead to dangerous reactions, and improper segregation can complicate and increase the cost of final disposal.
Step-by-Step Collection Protocol:
Designate a Specific Waste Container: Utilize a clearly labeled, dedicated container for the collection of Methyl 3-oxo-3-(oxolan-3-yl)propanoate waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[6]
Labeling: The waste container must be labeled with the full chemical name, "Methyl 3-oxo-3-(oxolan-3-yl)propanoate," and any known hazard pictograms (e.g., irritant).[6] The date of waste accumulation should also be clearly marked.
Segregation: This waste stream should be categorized as non-halogenated organic solvent waste. It is critical to avoid mixing it with:
Halogenated solvents
Strong acids or bases
Oxidizing or reducing agents
Aqueous waste
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Decision workflow for segregating Methyl 3-oxo-3-(oxolan-3-yl)propanoate waste.
Storage of Chemical Waste: Maintaining a Safe Laboratory Environment
The temporary storage of chemical waste within the laboratory requires strict adherence to safety protocols to prevent accidents and ensure regulatory compliance.
Storage Parameter
Guideline
Rationale
Location
Designated, well-ventilated, and secure area. Away from heat sources and direct sunlight.[4]
To prevent the buildup of flammable vapors and potential ignition.
Container Integrity
Keep containers tightly closed when not in use.[2][7]
To prevent the release of vapors into the laboratory atmosphere.
Secondary Containment
Place waste containers in a larger, chemically resistant tray or tub.
To contain any potential leaks or spills from the primary container.
Accumulation Time
Adhere to institutional and regulatory limits for the accumulation of hazardous waste.[8]
To prevent the storage of large quantities of hazardous materials in the laboratory.
Final Disposal: Professional and Compliant Practices
The ultimate disposal of Methyl 3-oxo-3-(oxolan-3-yl)propanoate waste must be conducted by a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][5]
Disposal Workflow:
Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste contractor to schedule a waste pickup.
Documentation: Complete all necessary waste manifests or disposal request forms accurately and completely. This documentation is a legal requirement and ensures the waste is handled appropriately.
Handover: Ensure the waste container is properly sealed and labeled before handing it over to the authorized disposal personnel.
The following diagram outlines the complete disposal workflow from generation to final treatment:
Caption: Complete workflow for the disposal of Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[9]
Large Spills: In the case of a larger spill, evacuate the immediate area and notify your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.[2]
Conclusion
The responsible disposal of Methyl 3-oxo-3-(oxolan-3-yl)propanoate is a critical component of our commitment to laboratory safety and environmental stewardship. By following these detailed procedures, researchers can ensure that their groundbreaking work is conducted in a manner that is both scientifically sound and ethically responsible.
References
MBL International. (n.d.). Safety Data Sheet. Retrieved from [Link]
The University of Tokyo. (n.d.). Chemically hazardous waste | Environmental Science Center. Retrieved from [Link]
NextSDS. (n.d.). methyl 3-oxo-3-(oxolan-3-yl)propanoate — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). methyl 3-oxo-3-(oxolan-2-yl)propanoate — Chemical Substance Information. Retrieved from [Link]
LookChem. (n.d.). METHYL 3-OXO-3-PHENYLPROPANOATE Safety Data Sheets(SDS). Retrieved from [Link]
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
Kao Chemicals. (2021, April 26). Material Safety Data Sheet. Retrieved from [Link]
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Personal protective equipment for handling Methyl 3-oxo-3-(oxolan-3-yl)propanoate
As researchers pushing the boundaries of synthetic chemistry and drug development, we frequently encounter novel building blocks like Methyl 3-oxo-3-(oxolan-3-yl)propanoate. While its utility in synthesizing complex hete...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
As researchers pushing the boundaries of synthetic chemistry and drug development, we frequently encounter novel building blocks like Methyl 3-oxo-3-(oxolan-3-yl)propanoate. While its utility in synthesizing complex heterocyclic active pharmaceutical ingredients (APIs) is undeniable, its dual functionality—combining an ester with a cyclic ether (oxolane)—dictates a highly specific physicochemical hazard profile.
This guide provides a causality-driven, self-validating framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.
Mechanistic Hazard Analysis & Causality of PPE Selection
Do not rely on generic laboratory attire. The selection of PPE must be directly correlated to the chemical's permeation mechanics and physical state. According to its safety data profile, Methyl 3-oxo-3-(oxolan-3-yl)propanoate (CAS: 1361235-92-8) presents four primary hazards (1[1]):
Combustible Liquid (H227): The hydrocarbon backbone and oxygen-rich functional groups lower the auto-ignition threshold.
Skin Irritant (H315): The compound can engage in nucleophilic attack with epidermal proteins.
Serious Eye Irritant (H319): Vapors and liquid splashes pose an immediate threat to ocular mucous membranes.
Specific Target Organ Toxicity - Single Exposure (H336): The oxolane ring imparts high volatility and lipophilicity, allowing vapors to cross the blood-brain barrier and cause central nervous system (CNS) depression or dizziness.
PPE Causality Breakdown
Ocular Protection: ANSI Z87.1-compliant indirectly vented safety goggles or a full face shield are mandatory (2[2]). Causality: Standard safety glasses lack an orbital seal. Because this compound is a volatile eye irritant, vapors can accumulate behind standard lenses. Indirect venting prevents vapor intrusion while mitigating fogging.
Body Protection: NFPA 2112-compliant Flame-Resistant (FR) laboratory coat, fully buttoned to the wrists (3[3]). Causality: As a combustible liquid, any accidental ignition could melt synthetic fabrics (e.g., polyester) directly into the skin. FR cotton or Nomex blends provide a critical thermal barrier.
Hand Protection: Butyl rubber gloves (17-25 mil). Causality: The combination of an ester and a cyclic ether makes this compound a potent solvent for natural rubber. Studies on structurally similar ether/ester solvents demonstrate that butyl rubber provides superior resistance (>240 minutes breakthrough time), whereas natural latex fails in under 22 minutes (4[4]).
To ensure absolute trustworthiness in your laboratory techniques, every step in this workflow includes a built-in validation check. Do not proceed to the next step unless the validation condition is met.
Phase 1: Pre-Operation Verification
Airflow Validation: Observe the chemical fume hood's digital monitor.
Validation Check: Do not uncap the chemical unless the face velocity reads between 100 and 120 fpm.
Elastomer Integrity Check: Inflate the butyl rubber gloves with nitrogen or ambient air and twist the cuff to trap the air.
Validation Check: The absence of deflation or audible hissing confirms there are no micro-punctures.
Ignition Sweep: Remove all hot plates, static-generating plastics, and open flames from the hood workspace.
Validation Check: The workspace is visually cleared of all ignition sources within a 3-foot radius.
Phase 2: Chemical Transfer & Handling
Secondary Containment Setup: Place the source bottle and receiving flask inside a chemically resistant spill tray within the fume hood.
Validation Check: The tray volume must be capable of holding 110% of the chemical volume being transferred.
Pressure Equalization: When extracting the chemical from a septum-sealed bottle, inject an equivalent volume of inert gas (Argon/N2) to prevent vacuum lock.
Syringe Transfer: Use a Luer-lock glass syringe with a non-coring needle.
Validation Check: Physically tug the needle hub. The Luer-lock mechanism must securely prevent the needle from detaching under pressure, mitigating splash risks.
Phase 3: Decontamination & Waste Logistics
Quenching/Cleaning: Rinse all glassware first with a compatible solvent (e.g., acetone) to dissolve residual ester, then wash with Alconox and water.
Waste Segregation: Deposit solvent rinses into a designated "Non-Halogenated Flammable Waste" carboy.
Validation Check: The carboy must be explicitly labeled, stored in secondary containment, and its accumulation time must not exceed 9 months (3[3]).
Logical Workflow Diagram
Fig 1: Logical workflow for handling and spill response of Methyl 3-oxo-3-(oxolan-3-yl)propanoate.
References
NextSDS. "methyl 3-oxo-3-(oxolan-3-yl)propanoate — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
University of California, Davis. "Flammable and combustible liquids." Rosenheim Lab Safety. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA Laws & Regulations. Available at: [Link]
North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety. Available at:[Link]
Centers for Disease Control and Prevention (CDC). "Glove Permeation by Propylene Glycol Monomethyl Ether Acetate." CDC Stacks. Available at: [Link]
Washington State University Spokane. "GLOVE SELECTION CHART." WSU Chemical Safety Office. Available at:[Link]